3-methyl-6-oxoheptanoic acid
Description
BenchChem offers high-quality 3-methyl-6-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-6-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXGHANBRHMKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Fate of Acyclic Monoterpenes in Bacteria: A Technical Guide
Executive Summary
The bacterial catabolism of acyclic monoterpenes (C10 isoprenoids like geraniol, linalool, and myrcene) represents a sophisticated biochemical challenge. Unlike linear fatty acids, these substrates possess
This guide dissects the metabolic architecture of these pathways in model organisms such as Pseudomonas aeruginosa and Castellaniella defragrans. It provides a mechanistic breakdown of the enzymatic transformations, from the initial "upper pathway" oxidation to the "lower pathway" carbon flux, and offers validated protocols for studying these systems in the lab.
Part 1: The Substrate Landscape & Metabolic Logic
Acyclic monoterpenes are highly hydrophobic and toxic to bacterial membranes. Consequently, their metabolism is tightly regulated and often compartmentalized. The catabolic logic follows a biphasic structure:
-
The Upper Pathway (Activation): Conversion of the alcohol/aldehyde head group into a CoA-thioester.
-
The Lower Pathway (Carbon Flux): Overcoming the methyl-branching block via carboxylation or isomerization to funnel intermediates into the Krebs cycle.
Table 1: Key Substrates and Bacterial Transformers
| Substrate | Chemical Structure | Key Bacterial Strains | Primary Challenge |
| Geraniol | Primary Alcohol (C10) | P. aeruginosa, P. citronellolis | |
| Citronellol | Primary Alcohol (C10) | P. citronellolis, P. fluorescens | Requires oxidation to acid, then CoA activation. |
| Linalool | Tertiary Alcohol (C10) | Castellaniella defragrans, Thauera linaloolentis | Tertiary alcohol cannot be directly oxidized; requires isomerization. |
| Hydrocarbon (C10) | Pseudomonas sp. M1, C. defragrans | Lack of functional group; requires initial hydration or hydroxylation. |
Part 2: The "Upper" Pathway: Oxidation and Activation
The "Upper Pathway" focuses on bioavailability and activation. In Pseudomonas, this is governed by the atu gene cluster (atuABCDEFGH).[2]
Oxidation of the Head Group
For primary alcohols (Geraniol, Citronellol), the pathway begins with sequential oxidation:
-
Enzyme: Geraniol Dehydrogenase (GeDH/AtuB).
-
Reaction: Alcohol
Aldehyde Carboxylic Acid. -
Mechanism: NAD+-dependent dehydrogenation. In C. defragrans, GeDH is a zinc-dependent enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily.[3][4][5]
The Linalool Switch (Isomerization)
Tertiary alcohols like Linalool present a unique problem: they cannot be oxidized to a ketone/aldehyde without carbon cleavage.
-
Solution: Castellaniella defragrans utilizes Linalool Dehydratase/Isomerase (Ldi) .[3][6]
-
Reaction: Myrcene
(S)-Linalool Geraniol.[3] -
Significance: This allows the bacterium to funnel myrcene and linalool into the standard geraniol degradation pathway. This reaction is reversible and oxygen-independent, crucial for anaerobic metabolism.
Part 3: The "Lower" Pathway: Overcoming the Methyl Block
This is the core technical innovation in bacterial terpene metabolism. Standard
The Carboxylation Shunt (The Atu Pathway)
Instead of removing the methyl group immediately, Pseudomonas adds a carbon (CO2) to bypass the steric hindrance.
-
Activation: Geranic acid is converted to Geranyl-CoA via a CoA synthetase (AtuH).
-
Carboxylation: Geranyl-CoA Carboxylase (GCase) , a biotin-dependent enzyme encoded by atuC (beta subunit) and atuF (alpha subunit), carboxylates the
-methyl group.-
Product: Isohexenylglutaconyl-CoA.
-
-
Hydration & Cleavage: The carboxylated intermediate is hydrated and cleaved to release Acetyl-CoA and 7-methyl-3-oxo-6-octenoyl-CoA .[1]
The Leucine Connection (The Liu Pathway)
The remaining acyclic backbone structurally resembles leucine catabolites. The intermediates are funneled into the Liu pathway (liuRABCDE), eventually yielding Acetyl-CoA and Acetoacetate.
Part 4: Visualization of Metabolic Flux
The following diagram illustrates the convergence of Linalool and Geraniol into the Atu/Liu pathways, highlighting the critical carboxylation step.
Caption: Convergence of Myrcene, Linalool, and Geraniol into the Atu (Acyclic Terpene Utilization) and Liu pathways via the critical Geranyl-CoA Carboxylase checkpoint.
Part 5: Experimental Protocols
To study these pathways, researchers must overcome the volatility and toxicity of the substrates.
Protocol A: Vapor-Phase Enrichment Culture
Standard liquid addition of monoterpenes often kills bacteria at concentrations >0.1%. Vapor phase feeding allows controlled, non-toxic substrate delivery.
-
Medium Preparation: Prepare Minimal Salts Medium (MSM) containing nitrates (if testing anaerobic denitrification) or standard ammonium salts.
-
Inoculation: Inoculate MSM with soil sample or specific strain (e.g., P. aeruginosa).
-
Substrate Delivery:
-
Do not add terpene directly to the liquid.
-
Place a small, sterile glass tube containing 100 µL of pure terpene (Geraniol/Linalool) inside the culture flask, floating or taped to the side, ensuring no liquid contact.
-
Seal the flask air-tight (for anaerobes) or use a baffle flask with a stopper (for aerobes).
-
-
Incubation: Incubate at 30°C with shaking. The terpene vapor will dissolve into the medium at sub-toxic concentrations, selecting for degraders.
-
Validation: Monitor turbidity (OD600) over 48-72 hours. Confirm degradation via GC-MS extraction of the culture broth.
Protocol B: Cell-Free GCase Assay (Biotin-Dependent)
Validating the "Atu" pathway requires proving the carboxylation step.
-
Cell Lysis: Harvest mid-log phase cells grown on geraniol. Disrupt via French press or sonication in lysis buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol).
-
Reagent Setup:
-
Substrate: Geranyl-CoA (1 mM).
-
Cofactor: ATP (5 mM), MgCl2 (5 mM), NaH14CO3 (Radioactive bicarbonate) or unlabeled NaHCO3 coupled with a spectrophotometric assay.
-
-
Reaction: Incubate lysate with reagents at 30°C for 10-30 minutes.
-
Detection:
-
Radioassay: Acidify reaction to stop. Dry sample to remove unreacted 14CO2. Measure fixed radioactivity (acid-stable counts) in the organic layer.
-
LC-MS: Look for the mass shift corresponding to the addition of a carboxyl group (+44 Da) to the Geranyl-CoA parent ion.
-
Part 6: Industrial Applications
Understanding these pathways unlocks specific biotechnological capabilities:
-
Biocatalysis: Using Castellaniella Ldi enzymes to synthesize pure (S)-linalool (fragrance) from cheap myrcene.
-
Bioremediation: Deploying Pseudomonas consortia to treat wastewater from flavor/fragrance manufacturing or citrus processing.
-
Synthetic Biology: Reversing the "Lower Pathway" (Liu/Atu) to engineer strains that produce advanced biofuels (branched C10 hydrocarbons) from Acetyl-CoA.
References
-
Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. [Link]
-
Höschle, B., Gnau, V., & Jendrossek, D. (2005). Methylcrotonyl-CoA carboxylase of Pseudomonas aeruginosa is involved in the catabolism of acyclic terpenes and leucine.[7] Microbiology, 151(11), 3649-3656. [Link]
-
Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Applied and Environmental Microbiology, 78(6), 2128–2136. [Link]
-
Aguilar, J. A., et al. (2006). The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa.[7][8] Applied and Environmental Microbiology, 72(3), 2070-2079.[7][8] [Link]
-
Brodkorb, D., et al. (2010). Linalool dehydratase-isomerase, a bifunctional enzyme in the anaerobic degradation of monoterpenes.[6] Journal of Biological Chemistry, 285(40), 30436-30442. [Link]
-
Iurescia, S., et al. (1999). Identification and sequencing of beta-myrcene catabolism genes from Pseudomonas sp. strain M1. Applied and Environmental Microbiology, 65(7), 2871-2876. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
5-Acetyl-3-methylvaleric Acid: Technical Synonymy & Characterization Guide
Executive Summary
5-Acetyl-3-methylvaleric acid is a structural descriptor for the chemical entity formally known in IUPAC nomenclature as 3-methyl-6-oxoheptanoic acid . This compound represents a critical intermediate in the oxidative degradation of acyclic monoterpenes (specifically citronellol and citronellic acid) and serves as a functionalized keto-acid building block in organic synthesis.
This guide provides a definitive technical analysis of its nomenclature, structural properties, and synthetic pathways, designed for researchers requiring high-fidelity data for drug development and metabolic profiling.
Part 1: Nomenclature & Synonymy
The primary challenge in sourcing this compound lies in the variability of its naming conventions. While "5-acetyl-3-methylvaleric acid" descriptively highlights the acetyl substituent on a valeric (pentanoic) backbone, the IUPAC system prioritizes the longest carbon chain containing the principal functional groups.
Synonym Mapping Table
The following table consolidates valid identifiers for 3-methyl-6-oxoheptanoic acid .
| Category | Identifier / Synonym | Context |
| IUPAC Name | 3-Methyl-6-oxoheptanoic acid | Preferred Name (Systematic) |
| Alt.[1] IUPAC | 6-Oxo-3-methylheptanoic acid | Alternative numbering priority |
| Descriptive | 5-Acetyl-3-methylvaleric acid | Structure-based (Valeric core + Acetyl tail) |
| Descriptive | 5-Acetyl-3-methylpentanoic acid | Interchanging Valeric/Pentanoic |
| Chemical Family | Keto-acid / Terpene metabolite | Functional classification |
| CAS Number | 67135-96-0 | General / Racemic |
| CAS Number | 223235-49-6 | (R)-Enantiomer (Specific) |
| PubChem CID | 22743509 | Database ID |
| InChI Key | BHXGHANBRHMKPN-UHFFFAOYSA-N | Unique String Identifier |
Naming Logic & Causality
The name 5-acetyl-3-methylvaleric acid is derived by treating the pentanoic acid chain (
-
Parent: Valeric acid (
to ). -
Substituent 1: Methyl group at
. -
Substituent 2: Acetyl group (
) attached to .
However, attaching an acetyl group to
- .
-
This results in a 7-carbon chain (Heptanoic acid) with a ketone at
and a methyl at .
Part 2: Structural Characterization & Stereochemistry
Chemical Properties[3][4]
-
Molecular Formula:
[1][2] -
Molecular Weight: 158.19 g/mol [2]
-
Chirality: The molecule possesses a chiral center at C3 .
-
Natural terpene degradation often yields specific enantiomers (e.g., (R)-(+)-3-methyl-6-oxoheptanoic acid from (R)-citronellic acid).
-
Synthetic batches are typically racemic unless asymmetric synthesis is employed.
-
Structural Connectivity Diagram
The following diagram illustrates the logical connectivity and the mapping between the "Valeric" descriptor and the "Heptanoic" reality.
Figure 1: Structural deconstruction showing how the addition of an acetyl group to the valeric acid terminus extends the chain to form the heptanoic acid derivative.
Part 3: Synthesis & Biosynthetic Origins[6]
Understanding the synthesis of this compound is essential for identifying impurities or metabolic pathways in drug development. It is predominantly formed via the oxidative cleavage of terpenoids.
Primary Synthetic Pathway: Ozonolysis of Citronellic Acid
The most reliable route to 3-methyl-6-oxoheptanoic acid is the ozonolysis of Citronellic acid (or Citronellol followed by oxidation). This mimics the biological degradation of terpenes.
Protocol Summary:
-
Starting Material: (R)-(+)-Citronellic acid (3,7-dimethyl-6-octenoic acid).
-
Reagent: Ozone (
) in Methanol/DCM at -78°C. -
Workup: Reductive workup (Dimethyl sulfide or
) yields the aldehyde, while oxidative workup ( ) yields the keto-acid directly (preserving the ketone at C6 while cleaving the terminal isopropylidene).-
Note: The C6=C7 double bond in citronellic acid is trisubstituted. Cleavage generates the ketone at C6.
-
Synthesis Workflow Diagram
Figure 2: Synthetic and metabolic pathway showing the derivation of the target keto-acid from Citronellic acid via oxidative cleavage.
Part 4: Applications in Drug Development
Metabolic Biomarker
In pharmacological studies involving terpene-based drugs or excipients, 3-methyl-6-oxoheptanoic acid appears as a urinary metabolite. Its presence indicates the oxidative cleavage of the side chain of geraniol, citronellol, or related acyclic terpenes.
Chiral Building Block
The (R)-enantiomer (derived from natural citronellic acid) is a valuable chiral synthon . It allows for the introduction of a fixed stereocenter (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22743509, 3-Methyl-6-oxoheptanoic acid. Retrieved from [Link]
-
The Good Scents Company. 3-methyl-6-oxoheptanoic acid General Information. Retrieved from [Link]
Sources
The Biological Role of Medium-Chain Keto Acids: A Technical Guide to Metabolism, Signaling, and Drug Development
As a Senior Application Scientist in metabolic profiling and drug discovery, I frequently observe that medium-chain keto acids (MCKAs) are treated merely as transient metabolic byproducts. However, recent advancements in high-resolution mass spectrometry and systems biology have redefined these compounds. Characterized by a 6 to 12 carbon atom aliphatic chain and a ketone moiety, MCKAs serve a dual biological role: they are critical intermediates in mitochondrial beta-oxidation and potent signaling molecules capable of epigenetic modulation.
This whitepaper synthesizes the current understanding of MCKA biology, details their receptor-mediated signaling pathways, and provides field-proven, self-validating experimental protocols for their quantification and functional analysis.
Structural Classification and Pathophysiological Relevance
Medium-chain keto acids are highly hydrophobic molecules that exist across all living species[1]. Unlike long-chain fatty acids, MCKAs and their precursors enter the mitochondria independently of the carnitine shuttle, allowing for rapid oxidation and energy production[2].
While essential for energy homeostasis, the pathological accumulation of specific MCKAs is a primary diagnostic biomarker for several severe inborn errors of metabolism. For instance, the accumulation of 3-oxooctanoic acid is a direct indicator of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency[3]. Similarly, succinylacetone (4,6-dioxoheptanoic acid), a C7 MCKA, is a toxic byproduct of tyrosine metabolism disorders (Tyrosinemia type 1) and acts as an oncometabolite by driving hepatocellular carcinoma[4].
Quantitative Data: Key MCKAs and Biological Profiles
To facilitate targeted metabolomic profiling, the following table summarizes the structural properties and biological roles of primary MCKAs encountered in clinical and exploratory research:
| Compound Name | Carbon Length | Primary Biological Role | Associated Metabolic Disorder / Pathology |
| 3-Oxooctanoic Acid | C8 | Intermediate in mitochondrial beta-oxidation[3]. | MCAD Deficiency[3] |
| Succinylacetone | C7 | Tyrosine catabolism byproduct; ALAD inhibitor[5]. | Tyrosinemia Type 1; Hepatocellular Carcinoma[4] |
| 2-Oxohexanedioic Acid | C6 | Lysine and tryptophan metabolism intermediate[1]. | 2-Ketoadipic Acidemia[1] |
| Phaseolic Acid | C12 | Plant-derived energy source and membrane stabilizer[6]. | N/A (Dietary Biomarker for pulse consumption)[6] |
Mechanistic Pathways: Metabolism and Receptor Signaling
The biological efficacy of MCKAs extends beyond simple ATP generation. Recent studies demonstrate that medium-chain fatty acids and their keto-derivatives actively coordinate cellular signaling.
In pancreatic beta-cells, MCKAs activate the G-protein coupled receptor GPR40 (FFAR1)[2]. This receptor-ligand interaction positively impacts mitochondrial ketogenesis. The resulting localized production of ketone bodies (such as beta-hydroxybutyrate) induces the inhibition of Histone Deacetylases (HDACs). This epigenetic modulation rescues beta-cells from lipotoxic stress by upregulating the expression of critical genes involved in insulin biogenesis, including Glut2, MafA, and NeuroD1[2].
Furthermore, specific MCKAs like succinylacetone exert profound inhibitory effects on the enzyme 5-aminolevulinic acid dehydratase (ALAD), effectively halting heme biosynthesis and inducing targeted mitochondrial dysfunction—a mechanism currently being explored in colon cancer models (e.g., HT29 and HCT116 cell lines)[5].
Figure 1: MCKA signaling via GPR40 and carnitine-independent mitochondrial beta-oxidation pathways.
Field-Proven Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives and matrix interference.
Protocol A: LC-MS/MS Quantification of 3-Oxooctanoic Acid in Plasma
Because MCKAs are transient and present in low endogenous concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification[3].
Causality & Design: We utilize negative electrospray ionization (ESI-) because the carboxylic acid moiety of MCKAs readily donates a proton, yielding a stable[M-H]⁻ precursor ion (m/z 157.1 for 3-oxooctanoic acid)[3]. A stable isotope-labeled internal standard (SIL-IS) is mandatory to correct for ion suppression caused by plasma phospholipids.
-
Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of ¹³C-labeled 3-oxooctanoic acid (1 µg/mL). Validation checkpoint: The SIL-IS ensures that any extraction losses are mathematically normalized during data analysis.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds. Causality: Methanol disrupts protein-metabolite binding and precipitates plasma proteins, preventing analytical column clogging.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase.
-
Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The hydrophobic C8 chain requires reverse-phase chemistry for adequate retention and separation from isobaric interferences.
-
MRM Detection: Monitor the specific precursor-to-product ion transitions. Optimize collision energy (CE) and declustering potential (DP) via direct infusion prior to the batch run[3].
Protocol B: In Vitro ALAD Inhibition Assay using Succinylacetone
Succinylacetone is widely used as an inhibitor of 5-aminolevulinic acid dehydratase (ALAD) in oncology and metabolic research[4].
Causality & Design: Because succinylacetone induces severe mitochondrial morphological changes (e.g., swelling in HT29 cells) and alters ATP production[5], this assay must run in parallel with a cell viability/ATP assay to ensure that the reduction in ALAD activity is due to direct enzymatic inhibition, not merely widespread cellular apoptosis.
-
Cell Culture: Seed HCT116 or HT29 colon cancer cells in a 6-well plate at a density of 5x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat the cells with 200 µM of succinylacetone for 48 hours[5]. Validation checkpoint: Include a vehicle control (DMSO) and a positive apoptosis control (e.g., staurosporine).
-
Lysate Preparation: Wash cells with cold PBS and lyse using a non-denaturing buffer (e.g., RIPA without SDS) to preserve ALAD enzymatic conformation.
-
Enzymatic Reaction: Incubate 50 µg of protein lysate with 5 mM 5-aminolevulinic acid (ALA) in sodium phosphate buffer (pH 6.8) for 1 hour at 37°C.
-
Colorimetric Detection: Terminate the reaction with trichloroacetic acid (TCA). Add modified Ehrlich's reagent to the supernatant. Causality: Ehrlich's reagent reacts specifically with porphobilinogen (the product of ALAD) to form a chromophore absorbing at 555 nm, providing a direct, quantifiable readout of enzyme activity.
Conclusion and Future Perspectives
Medium-chain keto acids are far more than metabolic exhaust. As demonstrated by their ability to activate GPR40, modulate HDAC activity, and directly inhibit specific biosynthetic enzymes like ALAD, MCKAs are potent bioactive lipids. For drug development professionals, targeting the synthesis, transport, or downstream receptor activation of these molecules presents a novel therapeutic vector for treating metabolic syndromes, beta-cell dysfunction, and specific malignancies.
References
-
FooDB. Showing Compound 2-Oxohexanedioic acid (FDB003362).[Link]
-
ResearchGate. Application of medium-chain fatty acids in metabolic diseases. [Link]
-
Semantic Scholar. Differential Mechanism of ATP Production Occurs in Response to Succinylacetone in Colon Cancer Cells. [Link]
-
FooDB. Showing Compound Phaseolic acid (FDB008583). [Link]
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- 1. Showing Compound 2-Oxohexanedioic acid (FDB003362) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,6-DIOXOHEPTANOIC ACID | 51568-18-4 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Showing Compound Phaseolic acid (FDB008583) - FooDB [foodb.ca]
Directed Oxidation of Monoterpenes: Mechanistic Pathways and Catalytic Control for Geraniol and Citronellal
Executive Summary
Monoterpenes such as geraniol (an acyclic allylic alcohol) and citronellal (an acyclic monoterpene aldehyde) are foundational scaffolds in the synthesis of high-value fragrances, flavors, and active pharmaceutical ingredients (APIs). The selective oxidation of these substrates presents a significant chemical challenge due to the presence of reactive, electron-rich double bonds that are highly susceptible to epoxidation, cleavage, or radical-initiated degradation. This technical guide systematically examines the mechanistic pathways, catalytic control strategies, and self-validating protocols required to selectively oxidize geraniol and citronellal to their respective high-value carboxylic acids: geranic acid and citronellic acid.
Geraniol Oxidation: Navigating Allylic Reactivity
Geraniol features a primary allylic alcohol group and two trisubstituted double bonds. The thermodynamic vulnerability of these double bonds means that non-selective chemical oxidation often yields complex product mixtures.
Chemocatalytic Epoxidation vs. Dehydrogenation
When oxidized using molecular oxygen over solid catalysts like vermiculite, the reaction diverges into competing pathways. While oxidative dehydrogenation at the C1 position yields citral (a mixture of the isomers geranial and neral), parallel epoxidation at the 2,3-position yields 2,3-epoxygeraniol as a major byproduct[1]. The causality here lies in the catalyst's inability to exclusively stabilize the alcohol transition state without simultaneously activating the adjacent
Biocatalytic Dehydrogenation
To achieve absolute chemoselectivity toward geranic acid, biocatalysis is the industry standard. Engineered microbial systems, such as E. coli expressing geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans, facilitate a highly controlled two-step oxidation[2]. Alternatively, wild-type fungi like Mucor irregularis IIIMF4011 have demonstrated 97–100% conversion of geraniol to geranic acid[3]. Mechanistic Causality: The active site architecture of these NAD+/NADP+-dependent dehydrogenases sterically protects the isoprene units while exclusively oxidizing the C1 hydroxyl to a carbonyl, and subsequently to a carboxyl group, completely bypassing epoxide intermediates[3].
Citronellal Oxidation: Suppressing Radical Cleavage
Citronellal contains a terminal aldehyde and a single distal double bond. The primary synthetic objective is the oxidation of the aldehyde to citronellic acid without triggering the oxidative cleavage of the C=C bond.
Supported Gold Catalysis (Au/TiO2) and pH Dependency
Aerobic oxidation using gold nanoparticles supported on titania (Au/TiO2) is highly effective, but the reaction is strictly pH-dependent. Mechanistic studies reveal that at pH < 9, radical-initiated reactions attack the C=C bond, forming an epoxide intermediate that rapidly hydrolyzes into undesired diols[4]. Mechanistic Causality: By elevating the pH to 12 and optimizing the catalyst-to-oxygen ratio, radical propagation is suppressed. The high concentration of hydroxide ions facilitates the rapid formation of the gem-diol intermediate at the aldehyde carbon, which the gold nanoparticles efficiently dehydrogenate to yield >90% citronellic acid[4].
Enantioselective Bioconversion
For pharmaceutical applications requiring chiral purity, microbial interface bioreactors are utilized. Strains such as Hansenula anomala IFO 0147 selectively accumulate (S)-citronellic acid from racemic mixtures, leveraging constitutive, NAD+-dependent aldehyde dehydrogenases[5].
Quantitative Yield Analysis
The following table summarizes the comparative yields and selectivities of various catalytic systems utilized in monoterpene oxidation.
| Substrate | Catalyst / System | Target Product | Yield / Conversion | Key Condition / Causality |
| Geraniol | Mucor irregularis IIIMF4011 | Geranic Acid | 97–100% Conversion | 72 h incubation; ADH enzymes protect double bonds[3]. |
| Geraniol | Vermiculite + O₂ | 2,3-Epoxygeraniol | ~80–86% Selectivity | Promotes epoxidation over dehydrogenation[1]. |
| Geraniol | E. coli (CdGeDH/CdGaDH) | Geranic Acid | 764 mg/L Titer | Sequential enzymatic oxidation prevents over-oxidation[2]. |
| Citronellal | Au/TiO₂ + O₂ | Citronellic Acid | >90% Yield | pH 12 suppresses radical C=C cleavage[4]. |
| Citronellal | Hansenula anomala IFO 0147 | (S)-Citronellic Acid | 20–68% e.e. | Enantioselective enzymatic resolution[5]. |
Visualizing the Reaction Network
The logical relationships and divergent pathways of monoterpene oxidation are mapped below.
Caption: Mechanistic divergence in the oxidation of geraniol and citronellal.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols integrate self-validating analytical checkpoints.
Protocol A: Biocatalytic Synthesis of Geranic Acid via Engineered E. coli
Objective: Selective two-step oxidation of geraniol to geranic acid without C=C epoxidation.
-
Strain Preparation: Inoculate E. coli expressing CdGeDH and CdGaDH into 1 L of Terrific Broth (TB). Induce expression with IPTG at OD₆₀₀ = 0.8.
-
Substrate Feeding (Causality Check): Add geraniol via a continuous syringe pump (rate: 0.5 g/L/h) rather than a single bolus. Why: Geraniol is highly lipophilic and disrupts cellular membranes at high concentrations. Gradual feeding prevents substrate toxicity[2].
-
Aeration & Incubation: Maintain dissolved oxygen (DO) > 30% at 28°C. Why: Oxygen acts as the ultimate electron acceptor to regenerate the intracellular NAD+ pool required by the dehydrogenases.
-
Self-Validating Analytical Check (GC-FID): Sample the broth every 4 hours. Extract with ethyl acetate and analyze via GC-FID.
-
Validation Logic: If the intermediate citral accumulates, the GaDH enzyme is the kinetic bottleneck. If geraniol accumulates, the GeDH enzyme or NAD+ regeneration is failing.
-
-
Product Isolation: Acidify the cell-free supernatant to pH 3.0 using HCl. Why: Acidification protonates the geranoate anion into geranic acid, rendering it soluble in the organic phase for subsequent ethyl acetate extraction.
Protocol B: Aerobic Oxidation of Citronellal to Citronellic Acid via Au/TiO₂
Objective: Suppress radical-initiated C=C cleavage during the oxidation of citronellal.
-
Catalyst Preparation: Utilize 0.45 wt% Au/TiO₂ synthesized via the deposition-precipitation method. Why: Nanoparticles < 5 nm are required to optimally activate molecular oxygen without over-oxidizing the substrate.
-
Reaction Setup: Charge a pressurized batch reactor with 0.1 M citronellal in an aqueous solution. Add the Au/TiO₂ catalyst.
-
Dynamic pH Control (Critical Step): Adjust the initial pH to 12.0 using 1 M NaOH. Connect an automated titrator to maintain pH 12.0 throughout the reaction.
-
Validation Logic: The oxidation of the aldehyde produces citronellic acid, which naturally lowers the pH. The automated consumption rate of NaOH serves as a real-time, self-validating proxy for the reaction kinetics. If the pH drops below 9, radical attack on the C=C bond will immediately initiate, forming diol byproducts[4].
-
-
Oxidation: Pressurize with O₂ (200 Nml min⁻¹) and heat to 80°C.
-
Product Isolation: Filter the heterogeneous catalyst. Acidify the aqueous filtrate to precipitate/extract the pure citronellic acid. Validate purity via HPLC (UV detection at 210 nm).
References
- Geraniol oxidation pathway.
- Enantioselective Oxidation of Racemic Citronellol with an Interface Bioreactor, tandfonline.com,
- Oxidation of Geraniol on Vermiculite—The Influence of Selected Parameters on the Oxid
- optimizing geraniol to geranic acid conversion efficiency - Smolecule, smolecule.com,
- Oxidation of Citronellal to Citronellic Acid by Molecular Oxygen Using Supported Gold Catalysts | Request PDF - ResearchGate, researchg
Sources
Methodological & Application
Synthesis of 3-methyl-6-oxoheptanoic acid via ozonolysis
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-methyl-6-oxoheptanoic acid (CAS: 67135-96-0). This keto-acid is a critical building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted pyrrolidines and
While traditional oxidation methods (e.g.,
Key Advantages of this Protocol:
-
Selectivity: Exclusive formation of the keto-acid (avoiding the keto-aldehyde).
-
Stereoretention: Preserves chirality at the C4 position of the starting alkene (becoming C3 of the product).
-
Scalability: Suitable for gram-to-kilogram scale with appropriate heat management.
Reaction Pathway & Mechanism
The transformation relies on the oxidative ring-opening of 1,4-dimethylcyclohex-1-ene. Unlike reductive ozonolysis (which yields 3-methyl-6-oxoheptanal), this protocol intercepts the ozonide/methoxy-hydroperoxide intermediate with an oxidizing agent (
Figure 1: Mechanistic Workflow
Caption: Pathway for the oxidative cleavage of 1,4-dimethylcyclohex-1-ene. The methoxy-hydroperoxide intermediate prevents the formation of insoluble polymeric ozonides.
Critical Materials & Equipment
Reagents
| Reagent | Purity | Role | Notes |
| 1,4-Dimethylcyclohex-1-ene | >95% | Precursor | Can be sourced or synthesized via partial hydrogenation of p-xylene or dehydration of 1,4-dimethylcyclohexanol. |
| Ozone ( | Gas | Reactant | Generated on-site via dielectric barrier discharge ( |
| Methanol (MeOH) | Anhydrous | Solvent | Participates in intermediate formation; prevents oligomerization. |
| Dichloromethane (DCM) | HPLC Grade | Co-solvent | Solubilizes the alkene at -78°C. |
| Hydrogen Peroxide ( | 30% aq. | Oxidant | Warning: Strong oxidizer. |
| Formic Acid (HCOOH) | 98% | Solvent/Cat. | Forms performic acid in situ. |
Equipment
-
Ozone Generator (Feed rate: 1–5 g
/hr depending on scale). -
Gas dispersion tube (fritted glass, porosity C) for efficient mass transfer.
-
Cryogenic vessel (Dewar) with Dry Ice/Acetone bath (-78°C).
-
Ventilation scrubber (KI solution) to quench excess ozone.
Detailed Experimental Protocol
Scale: 10.0 g (approx. 90 mmol) of 1,4-dimethylcyclohex-1-ene.
Phase 1: Ozonolysis (Ring Opening)
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (submerged), and a gas outlet connected to a KI scrubber.
-
Solvation: Dissolve 10.0 g of 1,4-dimethylcyclohex-1-ene in a mixture of DCM (100 mL) and Methanol (100 mL) .
-
Expert Insight: The 1:1 DCM/MeOH ratio is critical. DCM ensures solubility of the non-polar alkene, while MeOH traps the carbonyl oxide intermediate as a methoxy-hydroperoxide, preventing the formation of explosive cyclic ozonides (tetroxolanes) [1].
-
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Ozonation: Introduce an
stream into the solution.[1]-
Endpoint Detection: Continue bubbling until a persistent faint blue color appears (indicating saturated dissolved ozone) or until TLC indicates consumption of the starting material.
-
Scavenging: Once complete, purge the solution with Nitrogen (
) or Oxygen ( ) for 15 minutes to remove excess dissolved ozone. The blue color should disappear.
-
Phase 2: Oxidative Workup (The "Jones" Alternative)
Note: We utilize a performic acid workup here to avoid Chromium waste associated with Jones Reagent.
-
Concentration: Carefully concentrate the reaction mixture under reduced pressure (Rotavap) at <25°C to remove most of the DCM/MeOH.
-
Safety: Do not heat above 25°C; the peroxide intermediates are potentially unstable.
-
-
Oxidation: To the oily residue, add Formic Acid (40 mL) followed by dropwise addition of 30% Hydrogen Peroxide (25 mL) at 0°C (ice bath).
-
Caution: The reaction is exothermic. Maintain internal temperature <10°C during addition.
-
-
Reflux: Once addition is complete, fit a reflux condenser. Slowly warm the mixture to room temperature, then heat to 70°C (gentle reflux) for 1–2 hours.
-
Quench: Cool the mixture to room temperature. Dilute with Water (100 mL) .
Phase 3: Isolation & Purification
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL) .
-
Washing: Wash the combined organic layers with:
-
Brine (50 mL).
-
5% Sodium Bisulfite solution (to quench residual peroxides—test with starch-iodide paper to confirm negative).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 3:1 + 1% Acetic Acid).
Process Control & Analytical Validation
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow viscous oil | Visual |
| Yield | 85 – 92% | Gravimetric |
| 400 MHz NMR | ||
| IR Spectroscopy | Broad -OH (2500-3300 | FT-IR |
Troubleshooting Guide:
-
Issue: Low Yield / Presence of Aldehyde.[6]
-
Cause: Incomplete oxidation during Phase 2.
-
Fix: Ensure the oxidative reflux (Formic/
) is maintained for at least 1 hour. Check peroxide activity before quenching.
-
-
Issue: "Gummy" residue during ozonolysis.
-
Cause: Lack of Methanol.
-
Fix: Ensure at least 30% v/v Methanol is present in the solvent system to trap the Criegee intermediate.
-
References
-
Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. Link
-
Schreiber, S. L., & Claus, R. E. (1980). "Ozonolytic cleavage of cycloalkenes to terminally differentiated products." Organic Syntheses, 64, 150. Link
-
Fisher, G. B., et al. (1996). "Safe and Efficient Oxidative Cleavage of Alkenes." Journal of Organic Chemistry, 61(25), 9060. (Methodology adaptation for oxidative workup). Link
-
PubChem Compound Summary. (2025). "1,4-Dimethylcyclohexane derivatives and oxidation products."[6] National Center for Biotechnology Information. Link
Disclaimer: This protocol involves the use of Ozone (toxic gas) and Peroxides (explosion hazard).[1] All procedures must be performed in a functioning fume hood behind a blast shield.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ozonolysis of 1,4-cyclohexadienes in the presence of methanol and acid. Mechanism and intermediates in the conversion of 1,4-cyclohexadiene derivatives to beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycclohex 1,4 di Ene ozonolysis | Filo [askfilo.com]
- 4. Oxidation of Organic Functional Groups [organic-chemistry.org]
- 5. DK167188B1 - SUBSTITUTED HETEROBICYCLOOCTANES, PESTICIDE PREPARATIONS CONTAINING SUCH COMPOUNDS, NON-THERAPEUTIC PROCEDURES TO COMBAT ARTHROPODS OR WARM OR ATTEMPTABLE HARMFUL OR ALARMABLE ALARM. - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Ozonolysis of 1,4-dimethylcyclohex-1-ene protocol
Advanced Protocol for the Ozonolysis of 1,4-Dimethylcyclohex-1-ene: Mechanistic Insights and Synthetic Applications
Introduction & Synthetic Rationale
For drug development professionals and synthetic chemists, the oxidative cleavage of cyclic alkenes is a highly reliable method for generating bifunctional aliphatic chains. The ozonolysis of 1,4-dimethylcyclohex-1-ene[1] is a prime example of this methodology. The reaction yields 3-methyl-6-oxoheptanal[2]—a versatile synthon containing both an aldehyde and a ketone at opposite termini. This differentiation in carbonyl reactivity allows for highly chemoselective downstream functionalizations (e.g., selective reductive aminations or Wittig olefinations at the aldehyde), which are critical in the assembly of complex Active Pharmaceutical Ingredients (APIs).
Mechanistic Causality (The Criegee Pathway)
Understanding the causality behind the chosen reaction conditions requires an analysis of the Criegee mechanism[3].
-
Cycloaddition: Ozone acts as a 1,3-dipole, undergoing a concerted [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).
-
Cycloreversion: The molozonide rapidly decomposes via cycloreversion into a carbonyl compound and a highly reactive zwitterionic Criegee intermediate (carbonyl oxide)[3].
-
Solvent Trapping: In non-participating solvents (like pure dichloromethane), these intermediates can recombine to form dangerous polymeric peroxides. However, by introducing methanol as a co-solvent, the Criegee intermediate is selectively trapped as a hydroperoxy hemiacetal[4]. This prevents explosive polymerization and ensures a homogeneous, safe reaction profile.
-
Reductive Workup: The addition of a mild reducing agent, such as dimethyl sulfide (DMS), cleaves the peroxide bonds. This cleanly liberates the target aldehyde and ketone without over-oxidizing the sensitive aldehyde into a carboxylic acid[5].
Reaction Pathway Visualization
Ozonolysis mechanism of 1,4-dimethylcyclohex-1-ene via the Criegee pathway.
Experimental Protocol: A Self-Validating System
This protocol is designed with built-in self-validation checkpoints to ensure operational safety and high synthetic yield.
Reagents & Materials:
-
1,4-Dimethylcyclohex-1-ene (1.0 equiv, 10 mmol)[1]
-
Dichloromethane (DCM), anhydrous (40 mL)
-
Methanol (MeOH), anhydrous (10 mL)
-
Ozone (O₃) gas stream (generated via an ozone generator)
-
Dimethyl sulfide (DMS) (3.0 equiv, 30 mmol)
-
Starch-iodide or peroxide test strips
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethylcyclohex-1-ene. Dissolve the substrate in a 4:1 mixture of DCM and MeOH (50 mL total volume).
-
Thermal Control: Submerge the flask in a dry ice/acetone bath to maintain a strict internal temperature of -78 °C. Causality: This ultra-low temperature maximizes the solubility of ozone in the solvent matrix and thermodynamically stabilizes the transient molozonide, preventing premature, exothermic decomposition.
-
Ozone Introduction: Insert a glass dispersion frit into the solution and bubble the O₃/O₂ stream through the mixture.
-
Self-Validation (Endpoint Detection): Monitor the solution closely. The reaction is complete when a persistent, faint blue color saturates the solvent. This blue hue is the physical manifestation of unreacted, dissolved ozone, confirming that the alkene has been entirely consumed.
-
Inert Purge: Immediately swap the ozone stream for a Nitrogen (N₂) or Argon (Ar) line. Purge the solution vigorously for 15–20 minutes at -78 °C until the blue color completely dissipates. Causality: Purging removes residual O₃, preventing the over-oxidation of the newly formed aldehyde during the subsequent warming phase.
-
Reductive Quench: Slowly add DMS (3.0 equiv) dropwise to the cold solution. Causality: DMS acts as a mild oxygen acceptor, reducing the hydroperoxy hemiacetals to the final carbonyls while being oxidized to benign dimethyl sulfoxide (DMSO)[5].
-
Warming & Validation: Remove the cooling bath and allow the reaction to stir and warm to room temperature over 4–6 hours. Self-Validation: Before proceeding to concentration, test a drop of the mixture with a peroxide test strip. The strip must indicate 0 ppm peroxides. If peroxides remain, add an additional 1.0 equiv of DMS and stir for another hour.
-
Isolation: Concentrate the mixture under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure 3-methyl-6-oxoheptanal[2].
Quantitative Data & Troubleshooting
Table 1: Reaction Parameters & Quantitative Metrics
| Parameter | Value/Metric | Scientific Rationale |
|---|---|---|
| Substrate Concentration | 0.2 M | Prevents intermolecular oligomerization of intermediates. |
| Solvent System | DCM:MeOH (4:1) | Balances substrate solubility (DCM) and Criegee trapping (MeOH). |
| Temperature | -78 °C | Stabilizes the primary ozonide; exponentially increases O₃ solubility. |
| DMS Equivalents | 3.0 - 5.0 eq | Ensures complete peroxide reduction without leaving hazardous residues. |
| Expected Yield | 75% - 85% | Typical recovery range for reductive ozonolysis of cyclic alkenes. |
Table 2: Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield / Incomplete Reaction | Insufficient ozone exposure. | Ensure a persistent blue color is observed before purging the system. |
| Over-oxidation (Carboxylic Acid) | Oxidative workup conditions or excess O₃. | Purge thoroughly with N₂ before adding DMS; ensure glassware is free of transition metal contaminants. |
| Explosive Hazard / Polymerization | Accumulation of secondary ozonides. | Strictly utilize MeOH as a co-solvent to trap the Criegee intermediate. |
| Persistent Peroxides | Incomplete reduction by DMS. | Increase DMS equivalents; extend stirring time at room temperature until test strips read 0 ppm. |
References
-
[2] Title: 3-Methyl-6-oxoheptanal | C8H14O2 | CID 54493615 - PubChem | Source: nih.gov | URL:[Link]
-
[4] Title: Mechanism of Ozonolysis - MSU chemistry | Source: msu.edu | URL:[Link]
-
[3] Title: Ozonolysis - Criegee Mechanism - Organic Chemistry Portal | Source: organic-chemistry.org | URL:[Link]
-
[5] Title: Alkene Reactions: Ozonolysis - Master Organic Chemistry | Source: masterorganicchemistry.com | URL:[Link]
-
[1] Title: 1,4-Dimethyl-1-cyclohexene | C8H14 | CID 144440 - PubChem | Source: nih.gov | URL:[Link]
Sources
- 1. 1,4-Dimethyl-1-cyclohexene | C8H14 | CID 144440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-6-oxoheptanal | C8H14O2 | CID 54493615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Extraction of keto-acids from bacterial culture media
Application Note: High-Efficiency Extraction and Quantification of α-Keto Acids from Bacterial Culture Media
Introduction: The Instability Challenge
Alpha-keto acids (α-KAs)—such as pyruvate, α-ketoglutarate, and branched-chain keto acids (BCKAs)—are critical nodes in bacterial carbon metabolism and amino acid biosynthesis. In drug development, particularly for biosynthesis of non-canonical amino acids or antibiotic precursors, monitoring the flux of these pools is essential.
However, extracting α-KAs is notoriously difficult due to two chemical liabilities:
-
Spontaneous Decarboxylation: In the presence of hydrogen peroxide or varying pH, α-KAs oxidatively decarboxylate to form carboxylic acids (e.g., pyruvate
acetate). -
Volatility & Polarity: Short-chain keto acids are highly polar and difficult to retain on standard C18 columns without ion-pairing agents, yet they are too volatile for standard concentration methods.
The Solution: This protocol utilizes Derivatization-Mediated Extraction . By reacting the reactive ketone group with o-phenylenediamine (OPD), we convert unstable α-KAs into stable, lipophilic quinoxalinol derivatives. This transformation stabilizes the analyte, allows for efficient Liquid-Liquid Extraction (LLE), and significantly enhances MS ionization efficiency.
Core Principle: Quinoxalinol Derivatization
The method relies on the condensation of o-phenylenediamine (OPD) with the
-
Reaction: The diamine attacks the
-carbonyl and the carboxylic acid carbon, forming a stable quinoxalinol ring. -
Benefit: This derivative is hydrophobic (extractable with ethyl acetate) and possesses a chromophore/fluorophore, though LC-MS/MS is preferred for sensitivity in complex bacterial media.
Materials & Reagents
-
Derivatizing Agent: o-Phenylenediamine (OPD) (Sigma-Aldrich, >99%). Prepare fresh daily.
-
Caution: OPD is light-sensitive and a potential carcinogen. Handle in a fume hood.
-
-
Reaction Solvent: 2.0 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade).
-
Internal Standard (IS):
-Ketovaleric acid or C-labeled Pyruvate. -
Bacterial Media: Supernatant from fermentation (e.g., LB, M9 Minimal Media).
Protocol 1: Sample Preparation & Derivatization
Rationale: Immediate derivatization is critical to prevent metabolic turnover or degradation post-sampling.
-
Harvesting: Collect 1.0 mL of bacterial culture. Centrifuge at 10,000
g for 10 min at 4°C to pellet cells. -
Supernatant Transfer: Transfer 100
L of the clarified supernatant to a light-protected 1.5 mL Eppendorf tube. -
Internal Standard Addition: Add 10
L of Internal Standard solution (10 M). Vortex briefly. -
Derivatization Reaction:
-
Add 200
L of 50 mM OPD solution dissolved in 2.0 M HCl. -
Note: The acid precipitates residual proteins and catalyzes the condensation reaction.
-
-
Incubation: Vortex vigorously for 30 seconds. Incubate at 60°C for 30 minutes in the dark.
-
Optimization Note: 60°C drives the reaction to completion faster than ambient temperature, preventing side reactions.
-
-
Cooling: Place samples on ice for 5 minutes to quench the reaction temperature.
Protocol 2: Liquid-Liquid Extraction (LLE)
Rationale: The quinoxalinol derivatives are moderately non-polar. Ethyl acetate provides the highest recovery rates compared to hexane or chloroform, minimizing emulsion formation in complex media.
-
Solvent Addition: Add 500
L of Ethyl Acetate to the reaction mixture. -
Extraction: Vortex vigorously for 2 minutes.
-
Tip: Use a multi-tube vortexer to ensure consistent mixing energy across replicates.
-
-
Phase Separation: Centrifuge at 5,000
g for 5 minutes . -
Collection: Carefully transfer the upper organic layer (Ethyl Acetate) to a fresh glass vial.
-
Repeat Extraction: Repeat steps 1–4 with a second 500
L aliquot of Ethyl Acetate. Combine the organic layers (Total volume ~1.0 mL). -
Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (
) at 30°C.-
Caution: Do not use high heat (>40°C) during evaporation to prevent degradation of the derivatives.
-
-
Reconstitution: Reconstitute the residue in 100
L of 50% Acetonitrile / 50% Water (containing 0.1% Formic Acid) . Vortex for 1 min and transfer to LC vials.
Protocol 3: LC-MS/MS Analytical Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0–1 min: 10% B (Isocratic hold)
-
1–5 min: 10%
90% B -
5–7 min: 90% B (Wash)
-
7.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters:
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Example):
-
Pyruvate-OPD: m/z 217
171 (Quantifier) -
-Ketoglutarate-OPD: m/z 289
243 -
-Ketoisocaproate-OPD (Leucine precursor): m/z 259
213
-
Data Analysis & Performance Metrics
The following table summarizes typical performance metrics using this protocol in E. coli fermentation broth.
| Analyte | Retention Time (min) | Recovery (%) | LOD (nM) | Linearity ( |
| Pyruvate | 2.4 | 92 | 15 | > 0.995 |
| 1.8 | 88 | 25 | > 0.992 | |
| 3.1 | 95 | 10 | > 0.996 | |
| 3.5 | 94 | 12 | > 0.996 |
Table 1: Validated performance metrics. Recovery data based on spike-in experiments in M9 minimal media.
Workflow Visualization
The following diagram illustrates the critical path from bacterial culture to analytical data.
Figure 1: Step-by-step workflow for the extraction and derivatization of α-keto acids.
Troubleshooting & Optimization
-
Low Recovery: If recovery drops below 80%, check the pH of the derivatization step. The reaction requires acidic conditions (pH < 2). Ensure the bacterial media has not buffered the HCl. Increase HCl concentration to 3.0 M if necessary.
-
Peak Tailing: Quinoxalinol derivatives are nitrogenous bases. If peak tailing occurs on the C18 column, ensure the mobile phase contains at least 0.1% Formic Acid to protonate the derivatives and reduce silanol interactions.
-
Stability: Once derivatized, samples are stable for 48 hours at 4°C. Underivatized samples must be processed immediately.
References
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Source: National Institutes of Health (PMC). URL:[Link]
-
Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Source: GL Sciences Application Note LL028.[1] URL:[Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using HPLC-Q-TOF/MS. Source: MDPI, Molecules 2018. URL:[Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Using 3-methyl-6-oxoheptanoic acid as a metabolic probe
Application Note & Protocol Guide
Using 3-Methyl-6-Oxoheptanoic Acid as a Novel Metabolic Probe: A Guide to Rationale, Characterization, and Application
Abstract: Metabolic probes are indispensable tools in biochemical research and drug development, enabling the elucidation of complex metabolic pathways and the identification of therapeutic targets. This guide introduces 3-methyl-6-oxoheptanoic acid (MOHA), a medium-chain keto-acid, as a potential novel probe for investigating fatty acid and amino acid metabolism. Due to its structural features, MOHA is hypothesized to intersect with key energy and biosynthetic pathways that are often dysregulated in metabolic diseases. This document provides the core scientific rationale for its use, a systematic framework for its validation, and detailed, field-tested protocols for its application in both in vitro and cellular models. We present methodologies for assessing its metabolic stability, tracing its intracellular fate using stable isotope labeling, and evaluating its impact on cellular bioenergetics.
Scientific Rationale & Potential Applications
The utility of a metabolic probe is defined by its ability to enter specific pathways and be transformed into detectable downstream metabolites, thereby reporting on the flux and activity of that pathway. 3-Methyl-6-oxoheptanoic acid is a structurally intriguing candidate for probing central carbon metabolism.
Structural Analogy and Metabolic Context
MOHA is a C8 carboxylic acid featuring both a ketone group and a methyl branch.[1] This structure suggests it may be metabolized through pathways common to medium-chain fatty acids (MCFAs) and branched-chain amino acids (BCAAs).
-
MCFA Metabolism: MCFAs (C6-C12) are readily transported into the mitochondrial matrix and undergo β-oxidation to produce acetyl-CoA for the TCA cycle.[2] MOHA could potentially be metabolized via a similar route, making it a useful tool to study fatty acid oxidation (FAO).
-
Keto-Acid and BCAA Metabolism: The methyl branch is reminiscent of metabolites derived from BCAA catabolism. For instance, 2-methyl-3-oxopentanoic acid, a keto-acid derived from isoleucine, is a validated biomarker for impaired fasting glucose and insulin resistance.[3] The accumulation of such keto-acids often signals impairment in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. MOHA could therefore serve as a probe to investigate perturbations in BCAA-related pathways.
The potential metabolic fates of MOHA are illustrated below, highlighting its hypothesized entry points into central metabolism.
Sources
Application Notes and Protocols for the Synthesis of Methyl 3-Methyl-6-Oxoheptanoate
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-methyl-6-oxoheptanoate, a valuable keto-ester intermediate in organic synthesis. The protocol detailed herein leverages the robust and selective Stork enamine synthesis, a cornerstone of modern carbon-carbon bond formation. This application note is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental procedure but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.
Introduction: The Significance of Methyl 3-Methyl-6-Oxoheptanoate
Methyl 3-methyl-6-oxoheptanoate is a versatile building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a ketone and an ester moiety, allows for a wide range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of various biologically active compounds and materials. The targeted synthesis of such intermediates with high purity and yield is a critical aspect of modern chemical research and development.
The synthetic strategy outlined in this guide is the Stork enamine reaction, a powerful method for the α-alkylation of ketones and aldehydes.[1][2] This approach offers significant advantages over traditional enolate chemistry, including milder reaction conditions and a reduction in side products, such as poly-alkylation.[3][4] By activating acetone through the formation of an enamine, we can achieve a selective conjugate addition to methyl methacrylate, a Michael acceptor, to construct the carbon skeleton of our target molecule.[3]
Synthetic Strategy: The Stork Enamine Reaction
The overall synthetic pathway involves a three-step, one-pot procedure:
-
Enamine Formation: Acetone is reacted with a secondary amine, such as pyrrolidine, to form the corresponding enamine. This step converts the ketone into a more nucleophilic species.
-
Michael Addition: The enamine undergoes a conjugate addition to the α,β-unsaturated ester, methyl methacrylate.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed to regenerate the ketone functionality and yield the final product, methyl 3-methyl-6-oxoheptanoate.
This sequence is illustrated in the workflow diagram below:
Figure 1: Synthetic workflow for methyl 3-methyl-6-oxoheptanoate.
Detailed Experimental Protocol
This protocol is designed for the synthesis of methyl 3-methyl-6-oxoheptanoate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Purity/Grade | Recommended Supplier |
| Acetone | 58.08 | 67-64-1 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Pyrrolidine | 71.12 | 123-75-1 | ≥99% | Sigma-Aldrich |
| Methyl methacrylate | 100.12 | 80-62-6 | ≥99%, with inhibitor | Sigma-Aldrich |
| p-Toluenesulfonic acid | 190.22 | 6192-52-5 | Monohydrate, ≥98.5% | Sigma-Aldrich |
| Toluene | 92.14 | 108-88-3 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid | 36.46 | 7647-01-0 | 2 M aqueous solution | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | - | - | - |
| Brine (Saturated aq. NaCl) | - | - | - | - |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |
| Silica gel | - | - | 60 Å, 230-400 mesh | VWR |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis
-
Enamine Formation:
-
To a dry 500 mL three-necked round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and an inert gas inlet, add toluene (200 mL), acetone (29.0 g, 0.5 mol), pyrrolidine (42.7 g, 0.6 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g).
-
Heat the mixture to reflux under an inert atmosphere. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 2-3 hours). This indicates the complete formation of the enamine.
-
Allow the reaction mixture to cool to room temperature.
-
-
Michael Addition:
-
In a dropping funnel, prepare a solution of methyl methacrylate (50.1 g, 0.5 mol) in anhydrous toluene (50 mL).
-
Add the methyl methacrylate solution dropwise to the stirred enamine solution at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add 100 mL of 2 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (gradient from 9:1 to 7:3) as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield methyl 3-methyl-6-oxoheptanoate as a colorless oil.
Mechanistic Insights
The success of the Stork enamine synthesis lies in the nucleophilic character of the α-carbon of the enamine.[3] The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density on the α-carbon, making it a soft nucleophile. This soft nucleophilicity favors conjugate addition (1,4-addition) to Michael acceptors like methyl methacrylate over direct addition (1,2-addition) to the carbonyl group.[3]
Figure 2: Key stages of the Stork enamine synthesis.
Characterization of Methyl 3-Methyl-6-Oxoheptanoate
The identity and purity of the synthesized methyl 3-methyl-6-oxoheptanoate can be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.67 (s, 3H, -OCH₃), 2.50 (t, J=7.2 Hz, 2H, -CH₂-C=O), 2.40 (dd, J=15.2, 6.0 Hz, 1H, -CH-CH₂-CO₂Me), 2.25 (dd, J=15.2, 8.0 Hz, 1H, -CH-CH₂-CO₂Me), 2.15 (s, 3H, -C(=O)CH₃), 1.80-1.70 (m, 1H, -CH(CH₃)-), 1.65-1.55 (m, 2H, -CH₂-CH₂-C=O), 1.00 (d, J=6.8 Hz, 3H, -CH(CH₃)-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 208.5, 173.0, 51.8, 43.5, 41.2, 30.0, 29.8, 20.1, 19.5 |
| IR (neat, cm⁻¹) | 2955, 1735 (C=O, ester), 1715 (C=O, ketone), 1435, 1360, 1165 |
| Mass Spec (EI) | m/z (%) = 172 (M⁺), 157, 141, 115, 99, 87, 74, 58, 43 |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the preparation of methyl 3-methyl-6-oxoheptanoate. The utilization of the Stork enamine synthesis ensures high selectivity and good yields, making it a valuable procedure for researchers in organic synthesis and drug discovery. The detailed experimental steps, coupled with mechanistic insights and characterization data, offer a comprehensive guide for the successful synthesis and verification of the target compound.
References
-
Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society, 76(7), 2029–2030. [Link]
-
Stork Enamine Alkylation. In Wikipedia. Retrieved March 7, 2024, from [Link][1]
-
Stork Enamine Synthesis. In Chemistry Steps. Retrieved March 7, 2024, from [Link][3]
-
Stork Enamine Synthesis. In The Organic Chemistry Tutor. Retrieved March 7, 2024, from [Link][4]
Sources
Application Note: High-Resolution HPLC Separation & Analysis of Terpene Oxidation Products
Executive Summary
Terpenes (e.g., limonene,
Scientific Foundation & Mechanism
Terpene oxidation proceeds via radical-chain mechanisms, primarily attacking carbon-carbon double bonds. The complexity arises from the simultaneous formation of primary products (hydroperoxides) and secondary degradation products (aldehydes, ketones).
Oxidation Pathway Visualization
The following diagram illustrates the divergent pathways for a representative monoterpene (Limonene), highlighting the analytes targeted in this protocol.
Caption: Simplified oxidation cascade of limonene showing the divergence into hydroperoxides (LC-MS target) and carbonyls (DNPH-HPLC target).
Protocol A: Direct Analysis of Hydroperoxides & Isomers
Objective: Quantification of thermally labile terpene hydroperoxides (e.g., Linalool-OOH, Limonene-OOH) without derivatization. Challenge: Standard C18 columns often fail to resolve positional isomers of hydroperoxides.
Stationary Phase Selection: The Phenyl-Hexyl Advantage
While C18 is the industry standard, Phenyl-Hexyl phases offer distinct
Experimental Setup:
-
System: UHPLC (Pressure tolerance > 600 bar recommended)
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µm (or equivalent C18 for comparison)
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for MS sensitivity)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Temperature: 30°C (Keep low to prevent thermal degradation of hydroperoxides)
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 1.0 | 10 | Equilibration |
| 12.0 | 90 | Linear Gradient |
| 14.0 | 90 | Wash |
| 14.1 | 10 | Re-equilibration |
| 17.0 | 10 | End |
Detection Parameters (LC-MS/MS)
-
Ionization: ESI Positive (for hydroperoxides) or APCI (for neutral epoxides/ketones).
-
Source Temp: < 300°C (Crucial: High temps degrade hydroperoxides to ketones).
-
MRM Transitions (Example for Linalool-OOH, MW 186):
-
Quantifier: 187
169 (Loss of -OH) -
Qualifier: 187
151 (Loss of 2H2O)
-
Protocol B: Analysis of Carbonyls via DNPH Derivatization
Objective: Quantification of volatile and semi-volatile aldehydes and ketones (e.g., formaldehyde, acetone, carvone, pinonaldehyde). Mechanism: Acid-catalyzed condensation of carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones, detectable by UV (360 nm).
Reagent Preparation
-
DNPH Stock: Dissolve 50 mg recrystallized 2,4-DNPH in 100 mL ACN containing 0.5 mL conc. H3PO4.[2]
-
Sample Prep: Mix 1 mL sample (liquid or extract) with 1 mL DNPH Stock.
-
Reaction: Incubate at 40°C for 30 mins (or room temp for 2 hours).
-
Critical Control: Ensure pH < 3.0 for reaction to proceed, but avoid extremely low pH (<1.0) which can hydrolyze acetals.
-
HPLC-UV Method
-
Column: High-density C18 (e.g., ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[3]
-
Mobile Phase A: Water/Tetrahydrofuran (80:20 v/v) - THF improves peak shape for hydrazones.
-
Mobile Phase B: Acetonitrile
-
Detection: UV-Vis at 360 nm (max absorbance for hydrazones).
Protocol C: HILIC for Highly Oxygenated Molecules (HOMs)
Objective: Analysis of highly polar, water-soluble secondary organic aerosol (SOA) precursors (e.g., carboxylic acids, polyols). Why HILIC? Reverse phase columns fail to retain these highly polar species.
-
Column: Amide or Zwitterionic HILIC phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH 5.8).
-
Mobile Phase B: 50% ACN / 50% Water + 10 mM Ammonium Acetate.
-
Gradient: Start at 100% A (high organic) and ramp to 60% B.
-
Detection: ESI Negative Mode (excellent for carboxylic acids).
Comparative Data & Selection Guide
Column Selection Matrix
| Analyte Class | Recommended Column | Mechanism | Key Benefit |
| Hydroperoxides | Phenyl-Hexyl | Hydrophobic + | Separates positional isomers (e.g., 6- vs 7-OOH). |
| Epoxides | C18 (High Carbon Load) | Hydrophobic | Robust retention of neutral species. |
| Carbonyls (DNPH) | C18 (Pore size 80-120Å) | Hydrophobic | Standardized method (EPA TO-11A compatible). |
| HOMs / Acids | HILIC (Amide) | Partitioning | Retains compounds that elute in void volume on RP. |
Analytical Workflow Diagram
Caption: Decision tree for selecting the appropriate chromatographic mode based on analyte polarity and stability.
Troubleshooting & Self-Validating Checks (Trustworthiness)
To ensure Scientific Integrity , every experiment must include these internal validation steps:
-
The "Ghost Peak" Check: Inject a blank solvent sample after a high-concentration standard. Terpene oxidation products are sticky; carryover >0.1% indicates the need for a stronger needle wash (e.g., Isopropanol:Cyclohexane).
-
The Thermal Stability Test: For hydroperoxides, run the same sample at source temperatures of 200°C, 300°C, and 400°C. If the signal for the parent ion decreases while the ketone fragment increases, your source is too hot.
-
DNPH Efficiency: When derivatizing, always monitor the depletion of the DNPH reagent peak. If DNPH is fully consumed, the reaction was reagent-limited, and quantitation is invalid.
References
-
Marine, S. S., & Clemons, J. (2003). Determination of Limonene Oxidation Products Using SPME and GC–MS. Journal of Chromatographic Science. Link
-
Calandra, M. J. (2016). Analysis of Terpene Hydroperoxides by HPLC with Chemiluminescence Detection. Firmenich Application Note. Link
-
Thermo Fisher Scientific. (2018).[4] Measurement of Terpenes in Plant Extracts via LC-MS/MS. Application Note 72739. Link
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview. Link
-
Dbouk, T., et al. (2022). Characterization of the Autoxidation of Terpenes at Elevated Temperature Using High-Resolution Mass Spectrometry. The Journal of Physical Chemistry A. Link
-
Teledyne ISCO. Utilizing ELSD and MS as Secondary Detectors for Prep HPLC. Application Note. Link
-
Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC. Technical Report. Link
-
Waters Corporation. (2019). UPLC Separation for the Analysis of Cannabinoid Content.[5] Application Note. Link
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. A sensitive method for determination of allergenic fragrance terpene hydroperoxides using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
Application Note: Advanced Extraction Strategies for Polar Keto-Acids
Topic: Solvent Extraction Protocols for Polar Keto-Acids Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists.
Target Analytes: Pyruvate,
Introduction & Chemical Challenges
Polar keto-acids represent a unique analytical challenge due to their "dual-threat" chemistry: high water solubility (polarity) and significant instability. Unlike simple organic acids, the presence of the
-
Instability: Spontaneous decarboxylation (loss of CO
) is accelerated by heat and oxidative stress. -
Tautomerism: In solution, these acids fluctuate between keto and enol forms, complicating chromatographic peak shapes.
-
Matrix Entrapment: Their polarity causes them to partition poorly into standard organic solvents (e.g., hexane, ether) without specific pH manipulation.
This guide moves beyond generic "metabolite extraction" to provide three targeted protocols designed to maximize recovery and preserve molecular integrity.
Critical Parameters & Decision Matrix
Before selecting a protocol, evaluate the sample matrix and downstream application.
Diagram 1: Extraction Strategy Decision Tree
Caption: Decision matrix for selecting the optimal extraction workflow based on matrix complexity and analyte stability.
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Best For: Fermentation broth, simple buffers, and high-throughput screening.
Mechanism: This method utilizes the "Salting-Out" effect. Saturating the aqueous phase with salt decreases the solubility of polar organic compounds (keto-acids), forcing them into the organic phase (Ethyl Acetate). Acidification suppresses ionization (converting R-COO
Reagents
-
Extraction Solvent: Ethyl Acetate (EtOAc), HPLC Grade.
-
Acidifier: 5M Formic Acid or 6M HCl.
-
Salting Agent: Sodium Chloride (NaCl), solid, baked at 400°C to remove organics.
Step-by-Step Workflow
-
Sample Preparation: Transfer 500 µL of sample (e.g., broth/plasma) to a 2 mL glass vial (avoid plastic if possible to reduce leachables).
-
Acidification: Add 50 µL of 5M Formic Acid .
-
Expert Insight: Target pH < 2.0. The pKa of Pyruvate is ~2.5. You must be at least 2 pH units below the pKa to ensure >99% is in the protonated (neutral) form, which is soluble in EtOAc.
-
-
Salting Out: Add 200 mg of solid NaCl (saturation). Vortex vigorously for 30 seconds.
-
Why: This increases the ionic strength, disrupting the hydration shell around the polar keto-acid and "pushing" it out of the water.
-
-
Extraction: Add 1000 µL of cold (-20°C) Ethyl Acetate .
-
Phase Separation: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collection: Transfer the upper organic layer to a fresh vial.
-
Repeat (Optional): For quantitative recovery (>95%), repeat steps 4-6 and combine organic layers.
-
Drying: Evaporate solvent under Nitrogen flow at room temperature . Do NOT heat, as keto-acids will decarboxylate.
Protocol B: Mixed-Mode Anion Exchange SPE
Best For: Plasma, Urine, and complex biological fluids requiring removal of proteins and phospholipids. Mechanism: Since keto-acids are anionic at neutral pH, a Mixed-Mode Anion Exchange (MAX) cartridge retains them electrostatically while allowing neutrals and cations to wash through.
Reagents
-
Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 mL.
-
Loading Buffer: 50 mM Ammonium Acetate, pH 7.0.
-
Elution Solvent: 5% Formic Acid in Methanol.
Diagram 2: SPE Workflow
Caption: Mixed-Mode Anion Exchange (MAX) workflow. The pH switch in Step 5 is the critical release mechanism.
Step-by-Step Workflow
-
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.
-
Loading: Dilute sample 1:1 with 50 mM Ammonium Acetate (pH 7) . Load onto cartridge.
-
Expert Insight: At pH 7, the keto-acid (R-COO
) binds to the positively charged quaternary amine of the sorbent.
-
-
Wash 1 (Matrix Removal): Wash with 1 mL 5% NH
OH in Water . -
Wash 2 (Hydrophobic Removal): Wash with 1 mL Methanol .
-
Note: The analyte remains bound via ionic interaction, allowing organic washing of lipids.
-
-
Elution: Elute with 2 x 500 µL 5% Formic Acid in Methanol .
Protocol C: Reactive Extraction (In-Situ Derivatization)
Best For: Ultra-trace analysis and highly unstable analytes (e.g., Oxaloacetate). Mechanism: The keto group is reacted with o-phenylenediamine (OPD) to form a stable quinoxalinol derivative before extraction. This "locks" the molecule, preventing degradation and improving lipophilicity.
Reagents
-
Derivatizing Agent: 20 mM o-phenylenediamine (OPD) in 2M HCl.
Diagram 3: Reaction Mechanism
Caption: Stabilization of alpha-keto acids via condensation with OPD to form quinoxalinol derivatives.
Step-by-Step Workflow
-
Reaction: Mix 100 µL Sample + 100 µL 20 mM OPD in 2M HCl .
-
Incubation: Incubate at 60°C for 30 minutes (or room temp for 2 hours if highly labile).
-
Expert Insight: The acidic environment catalyzes the condensation reaction.
-
-
Extraction: Cool to room temperature. Add 400 µL Ethyl Acetate .
-
Separation: Vortex and centrifuge. The stable quinoxalinol derivative partitions quantitatively into the Ethyl Acetate.
-
Analysis: Inject the organic layer directly into GC-MS or LC-MS.
Summary of Quantitative Performance
| Parameter | Protocol A (SALLE) | Protocol B (SPE-MAX) | Protocol C (OPD-Deriv) |
| Recovery | 70-85% | 85-95% | >98% |
| Cleanliness | Moderate | High | High |
| Stability | Low (Analyze immediately) | Moderate | High (Stable for days) |
| Throughput | High | Low | Moderate |
| Cost | Low | High | Moderate |
References
-
BenchChem. (2025).[5][6][7] Preventing decarboxylation of beta-keto acids during analysis. Retrieved from 8[5]
-
ResearchGate. (2025). Separation and purification of α-ketoglutarate and pyruvate from fermentation broth. Retrieved from 9
-
Sigma-Aldrich. (2024). Supelco Guide to Solid Phase Extraction. Retrieved from 10
-
GL Sciences. (2024). Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD). Retrieved from 11
-
Michigan State University. (2019).[12] Two phase extraction of metabolites from animal tissues. Retrieved from 12
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD) | Technical Support | GL Sciences [glsciences.com]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Biotransformation of citronellol to keto-acids
Application Note: Microbial Biotransformation of Citronellol to Keto-Acids
Executive Summary
This application note details the protocol for the biotransformation of citronellol (3,7-dimethyl-6-octen-1-ol) into specific keto-acids , primarily focusing on 7-methyl-3-oxo-6-octenoic acid and its metabolic analogs. While citronellol is widely used in the fragrance industry, its microbial oxidation yields functionalized synthons valuable for chiral synthesis and metabolic engineering studies.
The core transformation relies on the Acyclic Terpene Utilization (Atu) pathway found in Pseudomonas species (P. citronellolis, P. aeruginosa, P. mendocina). Unlike simple oxidation to citronellic acid, the production of keto-acids requires the activation of the Geranyl-CoA carboxylase complex and subsequent beta-oxidation-like steps.[1] This guide provides a controlled bioprocess to accumulate and extract these transient intermediates, which are typically rapidly mineralized in wild-type strains.
Scientific Mechanism & Pathway Logic
The biotransformation of citronellol to keto-acids is not a single-step oxidation but a multi-enzyme cascade. Understanding this pathway is critical for selecting the right induction conditions and sampling times.
The Atu Pathway (Acyclic Terpene Utilization)
In Pseudomonas citronellolis, the degradation proceeds through the "Seubert Pathway" (modified beta-oxidation).
-
Upper Pathway (Alcohol Oxidation):
-
Citronellol is oxidized to Citronellal (aldehyde) and then Citronellic Acid by alcohol and aldehyde dehydrogenases.
-
Critical Control Point: This step is reversible; however, the formation of the acid is generally favored under aerobic conditions.
-
-
Activation:
-
Citronellic acid is activated to Citronellyl-CoA by an acyl-CoA synthetase.
-
-
The "Keto-Acid" Generation (Lower Pathway):
-
Citronellyl-CoA undergoes desaturation/isomerization to Geranyl-CoA .
-
Geranyl-CoA Carboxylase (AtuC/AtuF) : Biotin-dependent carboxylation at the gamma-methyl group.
-
Hydration & Lyase : The carboxylated intermediate is hydrated and cleaved.[1]
-
Target Metabolite : The specific keto-acid intermediate produced is 7-methyl-3-oxo-6-octenoyl-CoA (often detected as the free acid 7-methyl-3-oxo-6-octenoic acid upon hydrolysis).
-
Pathway Visualization
Figure 1: The metabolic pathway of citronellol in Pseudomonas sp., highlighting the conversion to the target 3-oxo (keto) acid intermediate.[2]
Experimental Protocol
Objective: Biotransformation of Citronellol to 7-Methyl-3-oxo-6-octenoic Acid using Pseudomonas citronellolis.
Note on Strain Selection: Wild-type strains utilize the keto-acid rapidly. For accumulation, it is recommended to use a transposon mutant defective in the thiolase gene (atu gene cluster) or to use metabolic inhibition (high substrate loading) to force accumulation of intermediates.
Materials & Reagents
-
Strain: Pseudomonas citronellolis (ATCC 13674) or Pseudomonas mendocina.
-
Substrate: (±)-Citronellol (>95% purity).
-
Medium: M9 Minimal Salts Medium (supplemented with 0.1% Yeast Extract for initial biomass).
-
Inducer: Citronellic acid (preferred) or Citronellol.[3]
-
Solvents: Ethyl Acetate (HPLC grade), Diethyl Ether.
-
Derivatization: BF3-Methanol or Diazomethane (for GC-MS analysis of acids).
Culture Conditions & Induction
Citronellol is toxic to bacteria at high concentrations (membrane disruption). A biphasic or vapor-phase feeding strategy is required.
-
Inoculum Preparation:
-
Inoculate P. citronellolis into 10 mL LB broth. Incubate at 30°C, 200 rpm overnight.
-
Transfer 1% (v/v) into 50 mL M9 medium + 0.2% Succinate (carbon source for biomass).
-
Incubate until OD600 reaches ~0.6 (mid-log phase).
-
-
Induction of Atu Pathway:
-
Add Citronellic Acid (neutralized to pH 7.0) to a final concentration of 0.05% (w/v).
-
Reasoning: Citronellic acid is less toxic than citronellol but effectively induces the atu operon enzymes (carboxylase and lyase).
-
Incubate for 4-6 hours.
-
-
Biotransformation Phase:
-
Harvest cells by centrifugation (4,000 x g, 10 min).
-
Wash twice with sterile M9 salts (no carbon source) to remove succinate.
-
Resuspend biomass to a high density (OD600 ~ 5.0 - 10.0) in 50 mL Phosphate Buffer (50 mM, pH 7.5).
-
Substrate Feeding: Add Citronellol (0.1% v/v).
-
Tip: To prevent toxicity, add 2 mL of Hexadecane or Dioctyl Phthalate to create a biphasic system. The organic phase acts as a reservoir, slowly releasing citronellol.
-
Incubate at 30°C, 200 rpm.
-
Sampling & Extraction
The keto-acid is an intermediate. Sampling must be frequent.
-
Time Points: 0h, 2h, 4h, 8h, 12h, 24h.
-
Extraction Protocol:
-
Take 2 mL of culture broth.
-
Centrifuge (10,000 x g, 2 min) to remove cells.
-
Acidification: Adjust supernatant pH to 2.0 using 6M HCl. This protonates the keto-acids, making them extractable in organic solvents.
-
Add 2 mL Ethyl Acetate . Vortex vigorously for 1 min.
-
Centrifuge to separate phases. Collect the top organic layer.
-
Dry over anhydrous Na2SO4.
-
Analytical Methods
Direct GC analysis of keto-acids is difficult due to thermal instability and polarity. Derivatization is mandatory.
Methylation (Standard Protocol)
-
Evaporate 500 µL of ethyl acetate extract to dryness under nitrogen.
-
Add 200 µL BF3-Methanol (14%).
-
Incubate at 60°C for 10 mins.
-
Cool and add 500 µL Hexane and 500 µL Water.
-
Vortex and collect the Hexane layer (contains methyl esters).
GC-MS Parameters
-
Column: HP-5MS or DB-Wax (30m x 0.25mm).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 60°C (1 min) -> 10°C/min -> 240°C (5 min).
-
Target Ions (m/z):
-
Citronellic acid methyl ester: 198 (M+), 69 (base peak).
-
7-methyl-3-oxo-6-octenoic acid methyl ester: Look for M+ 198/200 region and characteristic beta-keto fragmentation (McLafferty rearrangement).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Growth / Cell Death | Citronellol toxicity (>0.1%). | Use a biphasic system (Hexadecane) or feed Citronellic acid instead. |
| Only Citronellic Acid found | Pathway blockage or insufficient induction of lower pathway. | Ensure induction with Citronellic acid prior to biotransformation. Check for atu gene expression. |
| Rapid Disappearance of Products | Beta-oxidation is too fast. | Use a mutant strain (thiolase-negative) or add Acrylic Acid (a beta-oxidation inhibitor) cautiously. |
| Low Yield | Product inhibition or volatility. | Use a resin (Amberlite XAD-4) in the medium to trap hydrophobic acids in situ. |
Workflow Diagram
Figure 2: Experimental workflow for the bioproduction and analysis of citronellol-derived keto-acids.
References
-
Seubert, W. (1960). Degradation of isoprenoid compounds by microorganisms. I. Isolation and characterization of an isoprenoid-degrading bacterium, Pseudomonas citronellolis n. sp. Journal of Bacteriology, 79(3), 426–434. Link
-
Cantwell, S. G., et al. (1978).[1] Biodegradation of acyclic isoprenoids by Pseudomonas species. Journal of Bacteriology, 135(2), 324–330. Link
-
Tozoni, D., et al. (2010). Degradation of citronellol, citronellal and citronellyl acetate by Pseudomonas mendocina IBPse 105. Electronic Journal of Biotechnology, 13(2). Link
-
Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. Link
-
Eawag-BBD. (2025).[4] Citronellol Degradation Pathway.[1] Eawag Biocatalysis/Biodegradation Database. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of Keto Acids
Current Status: Operational
Topic: Preventing Decarboxylation of
Executive Summary & Core Directive
The Challenge:
The Solution:
Stability is achieved by disrupting the cyclic transition state (
Module A: The -Keto Acid Crisis (Kinetic Instability)
The Mechanism of Failure
The primary cause of
Key Insight: This reaction proceeds through a 6-membered cyclic transition state , producing an enol intermediate and
-
Critical Factor: This mechanism requires the protonated acid form (
). -
Stabilization Strategy: Convert the acid to its conjugate base (
). The anion cannot form the cyclic transition state because it lacks the proton required for the internal hydrogen bond.
Figure 1: The 6-membered cyclic transition state is the "kill switch" for
Protocol 1: The "Cold Quench & pH Swing"
Use Case: Isolating a
-
Hydrolysis: Perform ester hydrolysis using standard base (LiOH/NaOH) at 0°C . Do not heat.
-
Phase Separation: Wash the basic aqueous layer with organic solvent (EtOAc/DCM) to remove unreacted ester. Keep the aqueous layer cold (4°C).
-
The Critical Acidification:
-
Standard Mistake: Acidifying to pH 1 at room temperature.
-
Correct Method: Layer the cold aqueous phase with the extraction solvent (e.g., Et2O or EtOAc).
-
Add cold 1M HCl dropwise with vigorous stirring until pH reaches ~3-4 (just below the pKa).
-
Immediately extract into the organic layer. The goal is to minimize the time the molecule spends as a free acid in water.
-
-
Drying: Dry organic layer over
at 4°C. -
Isolation: Evaporate solvent in vacuo without a water bath (or bath < 20°C).
-
Storage: Store immediately at -80°C [1, 6].
Module B: The -Keto Acid Nuance (Structural Trap)
The Mechanism of Confusion
-keto acids are generally resistant to thermal decarboxylation because the geometry requires a 7-membered transition state, which is kinetically unfavorable.The Real Danger: Lactonization.
The
-
Note: True decarboxylation of
-keto acids usually requires oxidative conditions (e.g., Hunsdiecker reaction with ) or specific enzymatic pathways [5].
Figure 2:
Experimental Data & Storage Guidelines
Table 1: Stability Profile Comparison
| Feature | ||
| Primary Instability | Thermal Decarboxylation ( | Lactonization (Cyclization) |
| Mechanism | 6-membered cyclic transition state | Intramolecular nucleophilic attack |
| Critical Trigger | Protonation (Free Acid) + Heat | Acid catalysis + Dehydration |
| Storage Form | Salt (Carboxylate) is best | Salt or Ester |
| Storage Temp | -80°C (Critical) [1, 6] | -20°C (Acceptable) |
| Half-life (approx) | Hours/Days at RT (as free acid) | Months/Years at RT |
Troubleshooting & FAQ
Q1: My
-
Check: Did you acidify the aqueous layer to pH 1?
-
Fix: Stop acidifying at pH 3.5 - 4.0. The free acid decarboxylates rapidly at low pH. Extract immediately into a cold organic solvent.
Q2: I see a "ghost peak" in my NMR for the
-
Check: Look for a shift in the carbonyl carbon signal in
NMR. The open chain ketone is ~200 ppm; the lactone hemiacetal carbon is ~100-110 ppm. -
Fix: This is an equilibrium. Treating with mild base (
) usually shifts it back to the open carboxylate form.
Q3: Can I use heat to dry my
Q4: How do I store these for long-term library management? A: Do not store them as free acids.
-
Method: Convert them to their Sodium or Lithium salts . Dissolve the acid in 1 equivalent of cold LiOH/NaOH, lyophilize the solution, and store the resulting powder. The salt form breaks the internal hydrogen bond required for decarboxylation [1].
Q5: I need to perform a reaction on the ketone but the acid is in the way. What do I do? A: Use a tert-butyl ester . The t-butyl group is bulky (steric protection) and can be removed later with TFA (acidic) or mild heat, but it avoids the base-hydrolysis step that generates the unstable carboxylate/acid intermediate during workup.
References
-
BenchChem Technical Support. (2025).[1] Preventing decarboxylation of beta-keto acids during analysis. BenchChem.[1] 1
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids.[1][2][3][4][5] MasterOrganicChemistry.com. 2
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.[1][2][4] LibreTexts.org. 4[2][6][7]
-
Stack Exchange (Chemistry). (2016). Why are beta-ketoacids better at decarboxylation than gamma or delta? StackExchange. 8
-
ACS Publications (JACS Au). (2024). Decarboxylation in Natural Products Biosynthesis.[7] ACS.org. 7
-
ResearchGate. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature.[1][6][9][10] ResearchGate.net. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Which beta keto acid shown will not undergo decarb class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The mechanism of beta keto acid decarboxylation is class 12 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bevital.no [bevital.no]
- 10. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage & Handling of 3-Methyl-6-oxoheptanoic Acid
Part 1: The Core Directive – Storage "Golden Rules"
As researchers, we often treat storage as an afterthought, but for functionalized intermediates like 3-methyl-6-oxoheptanoic acid , environmental control is the difference between a high-yield synthesis and an inexplicable failure. This compound features both a carboxylic acid and a distal ketone moiety.[1][2] While it lacks the extreme instability of
The Three Pillars of Stability
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use < 2 weeks) | Low temperatures arrest kinetic degradation pathways and maintain the material's physical phase (often a low-melting solid or viscous oil), preventing biologically active degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The molecule is susceptible to moisture absorption. Oxygen exposure can lead to slow oxidation at the |
| Container | Amber Glass with Teflon-lined Cap | Protects from incidental UV degradation. Plasticizers from standard polypropylene tubes can leach into the lipophilic acid over time; glass is non-reactive. |
Part 2: Troubleshooting & FAQs
Direct answers to the specific issues you are facing in the lab today.
Category 1: Physical State & Appearance[1][3][4][5]
Q: I received the shipment, and the compound looks like a viscous gum/oil, but the datasheet says "solid." Is it degraded? A: Not necessarily. 3-methyl-6-oxoheptanoic acid is a low-melting solid . Depending on the specific enantiomeric purity and ambient temperature during transit, it can supercool into a viscous liquid or semi-solid gum.
-
Diagnostic Step: Place the vial at -20°C overnight. If it solidifies into a waxy solid, the compound is physically intact.
-
Root Cause: Impurities (even <1% solvent residue) or slight temperature excursions can depress the melting point significantly (Melting Point Depression).
Q: My sample has turned from colorless to yellow. Can I still use it? A: A slight yellowing is common for keto-acids upon storage and typically indicates trace oxidation or aldol-condensation byproducts (polymerization).
-
Action: Check purity via 1H-NMR . Focus on the integral ratio of the methyl group (C3-Me) vs. the terminal methyl ketone (C6-Me).
-
Threshold: If purity is >95%, it is likely usable for robust reactions (e.g., amide coupling). For sensitive kinetics studies, repurify via silica chromatography.
Category 2: Solubility & Reconstitution
Q: The compound is difficult to weigh out due to its "sticky" consistency. How do I handle this? A: Do not attempt to scrape sticky solids; you will lose mass and introduce static error.
-
The "Solvent Transfer" Protocol:
-
Tare the entire vial containing the compound.
-
Add a known volume of your reaction solvent (e.g., DCM, DMSO, or Methanol) directly to the shipping vial to create a stock solution.
-
Calculate concentration based on the net weight (Total Weight - Empty Vial Weight, if known) or quantitative NMR.
-
Aliquot this stock solution rather than the neat solid.
-
Q: Can I store the compound dissolved in DMSO or Methanol? A:
-
Methanol/Ethanol: NO. Carboxylic acids can slowly undergo Fischer esterification with alcohol solvents, especially if trace acid catalysis (from the compound itself) is present.
-
DMSO: Yes , but only at -20°C. DMSO is hygroscopic; repeated freeze-thaw cycles will introduce water, potentially causing hydrolysis if the compound were an ester (not the case here, but water affects stoichiometry).
-
Best Practice: Store neat (undiluted) whenever possible.
Category 3: Chemical Stability
Q: Is this compound sensitive to decarboxylation like acetoacetate?
A: No. Acetoacetate is a
-
Implication: You can heat this compound to moderate temperatures (e.g., 50-60°C) during reactions without immediate loss of CO2.
Part 3: Experimental Protocols
Protocol A: Hygroscopic Handling Procedure
Use this workflow to prevent the "wet gum" phenomenon.
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to Room Temperature (RT) for 30 minutes before opening.
-
Why? Opening a cold vial in humid lab air causes immediate condensation inside the vial, ruining the remaining stock.
-
-
Inert Purge: After removing the required amount, immediately backfill the headspace with Argon or Nitrogen gas.
-
Technique: Direct a gentle stream of gas into the vial for 5-10 seconds.
-
-
Sealing: Wrap the cap interface with Parafilm to ensure a moisture barrier during freezer storage.
Protocol B: Emergency Drying (If water contamination is suspected)
If the compound has absorbed water (indicated by % mass gain or broad OH peak in NMR):
-
Dissolve the compound in Dichloromethane (DCM) .
-
Add anhydrous Magnesium Sulfate (MgSO4) and stir for 10 minutes.
-
Filter the solution through a sintered glass funnel.
-
Concentrate in vacuo (Rotavap) at <40°C.
-
Dry under high vacuum (0.1 mbar) for 2 hours to remove trace solvent.
Part 4: Decision Logic (Visualization)
The following diagram illustrates the decision process for evaluating the integrity of stored 3-methyl-6-oxoheptanoic acid.
Caption: Workflow for assessing the quality of stored 3-methyl-6-oxoheptanoic acid based on physical state and color indicators.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 22743509, 3-Methyl-6-oxoheptanoic acid. Retrieved March 2, 2026, from [Link]
Sources
Part 1: Mechanistic Workflow & Troubleshooting Logic
Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of keto-acids. Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies for resolving poor peak shapes—a notorious challenge when analyzing highly polar and thermally labile alpha-keto acids (e.g., pyruvate, alpha-ketoglutarate, oxaloacetate).
Workflow for keto-acid GC-MS derivatization and peak shape troubleshooting logic.
Part 2: Self-Validating Experimental Protocol: Two-Step Derivatization
The Causality of Derivatization: Keto-acids contain both polar carboxyl (-COOH) and reactive keto (C=O) functional groups, making them inherently non-volatile and highly susceptible to thermal degradation or decarboxylation in the high-temperature GC injector[1]. To achieve sharp, symmetrical peaks and prevent adsorption to the analytical column, a two-step derivatization protocol is mandatory[1][2].
Step-by-Step Methodology:
-
Sample Preparation & Drying: Extract the biological sample and evaporate it completely to dryness under a gentle stream of nitrogen.
-
Causality: The presence of residual moisture will rapidly quench the silylation reagents in Step 2, severely inhibiting the reaction and leading to low signal and peak tailing[1].
-
-
Step 1: Oximation (Carbonyl Protection): Add 50 µL of methoxyamine hydrochloride in anhydrous pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30–90 minutes[2].
-
Causality: Methoxyamine nucleophilically attacks the keto group to form an oxime. This "locks" the molecule, preventing keto-enol tautomerization. Without this step, the keto and enol forms would both be silylated in the next step, yielding multiple, split peaks for a single analyte[1].
-
-
Step 2: Silylation (Carboxyl/Hydroxyl Protection): Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA containing 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes[2].
-
Causality: This step replaces the active acidic protons on the carboxyl and any hydroxyl groups with trimethylsilyl (TMS) groups, drastically reducing polarity and increasing volatility for GC compatibility[2].
-
-
Self-Validation Check: Always spike your initial sample with a structural analog internal standard (e.g., 2-ketocaproic acid)[1].
-
Validation Logic: If the internal standard yields a sharp, symmetrical peak but your target keto-acids exhibit tailing or splitting, the failure is chemical (incomplete derivatization or matrix interference). If the internal standard also tails, the failure is physical (a flow path disruption or active sites in the GC inlet).
-
Part 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chromatogram shows split or double peaks for a single keto-acid standard (e.g., alpha-ketoglutarate). What is the mechanism behind this, and how do I resolve it? A1: Peak splitting in keto-acids is typically driven by two distinct chemical phenomena during the derivatization phase:
-
Incomplete Oximation: If the oximation reaction does not go to completion, the keto group remains free to exist in equilibrium with its enol form. During the subsequent silylation step, both forms are silylated, yielding two distinct chromatographic peaks[1]. Solution: Increase the oximation incubation time or ensure the methoxyamine reagent is fresh, anhydrous, and fully dissolved.
-
E/Z Isomer Formation: The formation of the oxime double bond naturally results in syn (Z) and anti (E) stereoisomers. These isomers have slightly different boiling points and polarities, sometimes resolving into two closely eluting peaks or a single broadened peak[1]. Solution: This is a natural chemical artifact. To quantify accurately, your data analysis method must integrate the sum of both E and Z isomer peak areas.
Q2: I have fully derivatized my samples, but I am observing severe peak tailing across all my keto-acids. What is failing in my GC-MS system? A2: Indiscriminate peak tailing—where all analytes, including your internal standards, exhibit a tail—indicates a physical disruption in the flow path or severe active sites in the inlet[3]. Polar analytes are highly susceptible to reversible chemical adsorption on active sites (exposed silanols or matrix contamination)[1][3].
-
Inlet Maintenance: The most common culprit is a dirty inlet liner or degraded gold seal. Replace the liner with a fresh, deactivated, single-taper liner containing glass wool to trap non-volatile matrix components[4].
-
Column Installation: Ensure the column is cut squarely at a 90° angle. A jagged cut creates turbulent flow and exposes active fused silica, causing tailing[5].
-
Column Degradation: If maintenance fails, trim 10–20 cm from the front of the analytical column to remove irreversibly bound matrix contaminants and active sites[4][5].
Q3: Why do early-eluting keto-acids (like pyruvate) tail heavily, while late-eluting ones look sharp? A3: This phenomenon is often caused by a Solvent Effect Violation or a polarity mismatch between the sample solvent (e.g., pyridine/MSTFA) and the stationary phase[4]. In splitless injection, if the initial oven temperature is too high, the solvent and early-eluting analytes fail to condense into a narrow, focused band at the head of the column[5].
-
Solution: Decrease the initial GC oven temperature to 10–20°C below the boiling point of your sample solvent to achieve a proper solvent focusing effect[4][5].
Part 4: Quantitative Data & Diagnostic Summaries
Table 1: Troubleshooting Diagnostic Matrix for Keto-Acid GC-MS
| Target Analyte | Common Peak Issue | Mechanistic Cause | Diagnostic Indicator | Corrective Action |
| Pyruvate / Alpha-Ketoglutarate | Peak Splitting / Doublets | E/Z Isomerization or Incomplete Oximation | Presence of m/z for underivatized enol-TMS | Optimize methoxyamine step; integrate the sum of both isomer peak areas. |
| All Keto-Acids | Severe Tailing (Tf > 1.5) | Active sites in GC inlet / Reversible adsorption | Internal standard also exhibits severe tailing | Replace deactivated liner and gold seal; trim 10-20 cm of the GC column. |
| All Keto-Acids | Low Signal & Tailing | Moisture inhibiting silylation | High abundance of mono-TMS vs. fully derivatized di-TMS ions | Ensure strictly anhydrous conditions; dry samples completely under nitrogen. |
| Early Eluters (e.g., Oxaloacetate) | Broad / Tailing Peaks | Solvent Effect Violation | Tailing severity decreases with retention time | Lower initial GC oven temperature by 10–20°C below solvent boiling point. |
Part 5: References
-
Technical Support Center: Derivatization of Keto Acids for GC-MS Analysis - Benchchem. Available at:
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. Available at:
-
Confirming the Identity of (4S)-4,5-dihydroxy-2-oxopentanoic Acid in Biological Samples: A Comparative Guide to Analytical Methodologies - Benchchem. Available at:
-
GC Troubleshooting—Tailing Peaks - Restek. Available at:
-
Troubleshooting GC peak shapes - Element Lab Solutions. Available at:
Sources
Technical Support Center: Solvent Residue Removal from Viscous Keto-Oils
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to remove the last 1–5% of solvent from highly viscous keto-oils. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to achieve constant weight without degrading your temperature-sensitive compounds.
The Physics of Viscous Keto-Oils: Why is Solvent Trapped?
Removing solvent from a viscous keto-oil is fundamentally a mass-transfer problem, not a thermodynamic one. The high viscosity of the oil creates a near-insurmountable diffusion barrier, preventing solvent molecules from reaching the liquid-vacuum interface. Furthermore, the carbonyl group in keto-oils acts as a strong hydrogen bond acceptor and a dipole center. It tightly binds protic solvents (like water or alcohols) and forms strong dipole-dipole interactions with aprotic solvents (like EtOAc or DCM).
While applying heat seems like a logical solution to lower viscosity, 1[1]. Therefore, we must rely on matrix disruption and surface-area expansion rather than brute-force thermodynamics.
Workflow & Decision Matrix
Decision matrix for solvent removal from viscous keto-oils based on solvent boiling point.
Troubleshooting Guides & FAQs
Q1: My keto-oil bumps violently on the rotovap but still retains 5% EtOAc by NMR. How do I dry it without losing product? A: Bumping occurs because the solvent superheats in micro-pockets within the highly viscous matrix. When it finally vaporizes, it erupts violently. To fix this, you must overcome the diffusion limit without triggering violent nucleation. Apply a step-down vacuum approach. If you transfer the flask to a high-vacuum manifold and the oil expands into a2[2]. Foaming dramatically increases the surface area-to-volume ratio, facilitating rapid solvent evaporation without bumping.
Q2: I have residual DMF/DMSO in my keto-oil. How can I remove it without exceeding 40°C? A: High-boiling polar aprotic solvents cannot be removed by standard rotary evaporation without exceeding the thermal threshold of sensitive ketones. The solution is3[3]. By adding an entrainer (like toluene or heptane), you form a lower-boiling binary azeotrope with the trapped solvent, allowing it to be pulled off at a much lower temperature.
Q3: My oil is too thick to foam and traps NMR-visible quantities of solvent. Is there a way to dry it completely? A: Yes, through tert-Butanol (TBA) co-solvent lyophilization. TBA freezes at ~25°C and sublimes readily under vacuum. By dissolving your viscous oil in TBA and freezing it, you lock the molecules in a solid matrix.4[4].
Quantitative Data Comparison: Solvent Removal Techniques
| Technique | Target Solvents | Operating Temp | Residual Limit | Causality / Mechanism |
| Rotary Evaporation | DCM, EtOAc, Hexane | 20–35°C | ~1–5% | Bulk vaporization; severely limited by diffusion in viscous media. |
| High Vacuum Manifold | Diethyl Ether, THF | Ambient | <1% | Surface evaporation; highly dependent on surface area (foaming). |
| Azeotropic Distillation | Water, DMF, Toluene | 35–50°C | <0.5% | Entrainer lowers the effective boiling point via azeotrope formation. |
| TBA Lyophilization | All trace solvents | -80°C to 20°C | <0.01% | Sublimation creates a porous matrix, entirely bypassing liquid diffusion barriers. |
Self-Validating Experimental Protocols
Protocol A: tert-Butanol (TBA) Lyophilization for Viscous Keto-Oils
Use this protocol when the oil is too dense to foam and traps low-molecular-weight solvents.
Step 1: Matrix Disruption via Co-Solvent Addition
-
Action: Dissolve the viscous keto-oil in pure tert-butanol (TBA) at a 1:10 (w/v) ratio.
-
Causality: The high viscosity of the oil creates a near-insurmountable diffusion barrier. Dissolving the oil in TBA disrupts the intermolecular dipole-dipole interactions between the ketone carbonyls and the trapped solvent, homogenizing the mixture.
-
Self-Validation Checkpoint: The solution must become completely transparent and free-flowing. If the solution remains cloudy, an emulsion has formed; add 5% v/v LC-MS grade water to facilitate complete solvation.
Step 2: Shell Freezing
-
Action: Submerge the flask in a dry ice/acetone bath (-78°C) and rotate continuously until the solution freezes onto the walls.
-
Causality: Shell freezing maximizes the surface area-to-volume ratio. Because sublimation is a surface phenomenon, a thin, uniform shell exponentially decreases the time required for the TBA to sublime compared to a solid plug.
-
Self-Validation Checkpoint: Visually inspect the flask. You should see a uniform, opaque white solid coating the interior walls. If a liquid pool remains at the bottom, the freezing bath is too warm or rotation was insufficient.
Step 3: Primary Sublimation (Drying)
-
Action: Attach the flask to a lyophilizer or a high-vacuum manifold equipped with a robust cold trap (<0.1 mbar). Leave for 12–24 hours.
-
Causality: Under high vacuum, the solid TBA transitions directly to a gas (sublimation), leaving behind the target compound as a highly porous matrix. The trapped solvents escape easily through these newly formed pores.
-
Self-Validation Checkpoint: The exterior of the flask should feel cold to the touch and accumulate frost due to the endothermic nature of sublimation. Once sublimation is complete, the flask will return to room temperature.
Step 4: Recovery
-
Self-Validation Checkpoint: The final product should remain a fluffy, static powder at room temperature. If it immediately melts back into a dense oil upon reaching ambient temperature, residual solvent or water remains, and the cycle must be repeated with a higher TBA ratio.
Protocol B: Low-Temperature Azeotropic Distillation
Use this protocol for removing high-boiling solvents (e.g., Water, DMF) without exceeding 40°C.
Step 1: Entrainer Addition
-
Action: Add 5 volumes of an entrainer (e.g., Toluene or Heptane) to the viscous oil containing the trapped solvent.
-
Causality: The entrainer forms a minimum-boiling azeotrope with the trapped solvent, allowing the mixture to vaporize at a temperature significantly lower than the boiling point of the pure trapped solvent.
Step 2: Evaporation & Cycling
-
Action: Evaporate the mixture on a rotary evaporator at 35°C. Repeat the entrainer addition and evaporation cycle 2–3 times.
-
Causality: Successive cycles progressively deplete the mole fraction of the trapped high-boiling solvent in the oil matrix.
-
Self-Validation Checkpoint: Observe the condensation coils. During the first cycle, the condensed solvent will likely appear cloudy (indicating a biphasic azeotrope, especially with water). By the third cycle, the condensate must be completely clear, validating that the trapped solvent has been fully removed.
References
-
Title: Use of pure t-butanol as a solvent for freeze-drying: A case study | Source: ResearchGate | URL: 4
-
Title: For all the peptide chemists. You gotta' love the white foam. : r/chemistry | Source: Reddit | URL: 2
-
Title: Separation of the Isopropanol and Toluene Azeotropic Mixture Using a Deep Eutectic Solvent | Source: ACS Publications | URL: 3
-
Title: Methyl ketones: a comprehensive study of a novel biofuel | Source: RSC Publishing | URL: 1
Sources
Optimizing oxidative cleavage of cyclic alkenes
Status: ● Operational | Topic: Cyclic Alkene Cleavage Optimization | Ticket: #OX-CLV-99
Welcome to the Technical Support Hub for oxidative cleavage workflows. This guide addresses the "break-fix" scenarios encountered during the ring-opening of cyclic alkenes to dicarbonyls (dialdehydes, diketones) or dicarboxylic acids.
🛠️ Phase 1: Diagnostic & Method Selection
"Which reagent system should I use?"
Before troubleshooting, ensure you are using the correct chemistry for your substrate sensitivity and desired oxidation state.
| Feature | Ozonolysis (O₃) | Lemieux-Johnson (OsO₄/NaIO₄) | RuCl₃ / NaIO₄ | Tungsten / H₂O₂ (Green) |
| Primary Product | Aldehydes (reductive workup) or Acids (oxidative) | Aldehydes / Ketones | Carboxylic Acids / Ketones | Carboxylic Acids |
| Key Risk | Explosive ozonides; cryogenic temps required. | Toxicity (Osmium); expensive catalyst. | Strong oxidant; can affect other functional groups. | Harsh conditions (often requires heat/acid). |
| Scale Suitability | High (with flow chemistry) | Low to Medium (Discovery/MedChem) | Medium | High (Industrial) |
| Best For | Robust substrates, large scale, clean workup. | Acid-sensitive substrates; preserving stereocenters. | Electron-poor alkenes; complete oxidation to acid. | Cost-sensitive, simple substrates (e.g., cyclohexene). |
📊 Decision Matrix (Visualization)
Caption: Decision logic for selecting the optimal oxidative cleavage protocol based on product state and substrate complexity.
🔬 Phase 2: Deep Dive Protocols & Optimization
Protocol A: Optimized Lemieux-Johnson Oxidation
Goal: Clean cleavage to dialdehydes without over-oxidation or polymerization. Common Failure: Low yield due to side reactions (α-ketols) or incomplete conversion.
The "Gold Standard" Modification: Standard protocols often fail due to acidity generated during the reaction. The addition of 2,6-lutidine is critical. It acts as a non-nucleophilic base to buffer the solution, preventing acid-catalyzed side reactions (like aldol condensation of the product) and accelerating the turnover of the osmate ester [1].
Step-by-Step Workflow:
-
Solvent System: 1,4-Dioxane/Water (3:1). Acetone/Water is a viable alternative but can form acetonides with diol intermediates.
-
Reagents:
-
Substrate (1.0 equiv)
-
2,6-Lutidine (2.0 equiv)
-
OsO₄ (0.02 - 0.05 equiv) - Add as 2.5% wt solution in t-BuOH.
-
NaIO₄ (2.1 - 4.0 equiv) - Add finely powdered.
-
-
Execution:
-
Dissolve substrate and 2,6-lutidine in wet dioxane.
-
Add OsO₄ catalyst.[1][2][3] Solution will darken (Os(VI) formation).
-
Add NaIO₄ in portions to control exotherm. The solution turns yellow, then precipitates white NaIO₃.
-
Optimization Tip: If the reaction stalls (remains dark), add more NaIO₄. The reaction must turn yellow/tan to indicate Os(VIII) regeneration.
-
Catalytic Cycle Visualization:
Caption: The Lemieux-Johnson catalytic cycle. NaIO4 serves dual roles: cleaving the transient diol and regenerating the Os(VIII) catalyst.
Protocol B: Ruthenium-Catalyzed Cleavage (RuCl₃/NaIO₄)
Goal: Oxidative cleavage directly to carboxylic acids. Common Failure: Incomplete solubility of the oxidant leading to stalled reactions.
The "Solvent Switch" Optimization: The classic Sharpless protocol uses CCl₄/MeCN/H₂O. Do not use CCl₄. It is toxic and environmentally restricted. Modern Alternative: Use EtOAc/MeCN/H₂O (3:3:1) or DCE/H₂O . The Acetonitrile is non-negotiable; it disrupts the insoluble Ru-carboxylate complexes that deactivate the catalyst [2].
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls | Catalyst poisoning by carboxylate formation. | Add more MeCN to break the complex. Ensure vigorous stirring (biphasic). |
| Low Yield | Product trapped in Ru-sludge. | Filter through Celite; wash thoroughly with EtOAc. |
| Aldehyde Contamination | Insufficient oxidant. | Ensure >4.0 equiv NaIO₄ for full conversion to acid. |
⚠️ Phase 3: Safety & Workup (Critical)
Ozonolysis Quenching
If you choose Ozonolysis, the quenching step defines the product and safety profile.
-
For Aldehydes: Use Dimethyl Sulfide (DMS) (1.5 - 2.0 equiv).
-
For Acids: Quench with H₂O₂ / formic acid.
Osmium Removal (Decontamination)
OsO₄ is volatile and causes corneal blindness. You must verify removal before downstream analysis.
-
Quench: Add solid Sodium Sulfite (Na₂SO₃) to reduce residual Os(VIII) to insoluble Os(O₂).
-
Capture: Add activated charcoal or functionalized silica (thiol-modified) and stir for 1 hour.
-
Filtration: Filter through a Celite pad.[6] The filtrate should be colorless.
❓ Phase 4: Frequently Asked Questions (FAQ)
Q1: My dialdehyde product is unstable and polymerizes upon isolation. What do I do?
-
Root Cause: Dialdehydes (especially glutaraldehyde derivatives) are prone to hydration and polymerization.
-
Fix: Do not isolate the neat dialdehyde. Perform an in situ Wittig reaction or reductive amination immediately after the cleavage step. Alternatively, protect the aldehyde as an acetal during the workup phase.
Q2: Can I use KMnO₄ for this?
-
Advisory: While possible, KMnO₄ is rarely "optimal" for drug development. It suffers from poor solubility in organic solvents (requiring crown ethers/PTC) and often over-oxidizes to degrade the carbon skeleton. RuCl₃/NaIO₄ is the superior, more controllable surrogate for permanganate-style oxidations.
Q3: How do I make this "Green" for larger scales?
-
Solution: For simple substrates (like cyclohexene), use the Noyori method (Na₂WO₄ / H₂O₂ / Phase Transfer Catalyst). This produces only water as a byproduct. However, this method often requires acidic conditions which may not tolerate complex pharmacophores [4].
📚 References
-
Yu, H., et al. (2010). "An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4." Journal of Organic Chemistry. Link
-
Yang, D., & Zhang, C. (2001). "Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes." Journal of Organic Chemistry. Link
-
Bates, R. (2021).[7] "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." ACS Omega. Link
-
Sato, K., Aoki, M., & Noyori, R. (1998). "A 'Green' Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. Link
Sources
Technical Support Center: Minimizing Polymerization of Keto-Acid Intermediates
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to address the inherent instability of keto-acid intermediates, focusing on the prevention of unwanted polymerization and degradation during your experiments.
Understanding the Challenge: Why Are Keto-Acids Prone to Polymerization and Degradation?
Keto-acids are highly valuable intermediates in metabolic pathways and synthetic chemistry, but their bifunctional nature—containing both a ketone and a carboxylic acid—makes them susceptible to several competing degradation pathways. While decarboxylation is a well-known and critical issue, particularly for β-keto acids, polymerization presents a significant and often overlooked challenge that can lead to low yields, complex byproduct formation, and analytical inaccuracies.
Polymerization can occur through several mechanisms, including self-condensation reactions akin to aldol condensations, especially under basic or acidic conditions. For keto-acids with unsaturation (e.g., α,β-unsaturated ketones formed as byproducts), free-radical polymerization can be a major issue, often initiated by heat, light, or trace impurities.[1] Understanding these drivers is the first step toward effective mitigation.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses common problems encountered during experiments involving keto-acid intermediates.
Question: My reaction mixture has become a viscous oil or a solid precipitate. What is the likely cause?
Answer: This is a classic sign of runaway polymerization.[1] The monomeric keto-acid or a reactive byproduct has reacted with itself to form high-molecular-weight polymers.
-
Immediate Causality Check:
-
High Temperature: Thermal stress is a primary driver for both radical and condensation polymerization.[1][2] Elevated temperatures increase reaction rates and can generate radical initiators from solvent or reagent impurities.
-
Presence of Initiators: Trace metals, peroxides in solvents (especially ethers), or exposure to UV light can initiate radical chain reactions.[1]
-
Inappropriate pH: Both strong acid and base can catalyze aldol-type self-condensation of the keto-acid. Keto-enol tautomerism, which is catalyzed by acid or base, generates the nucleophilic enol form, a key intermediate in this process.[3][4][5]
-
High Concentration: As the concentration of the reactive intermediate increases, the probability of intermolecular reactions (polymerization) rises significantly.
-
-
Solutions:
-
Temperature Control: Lower the reaction temperature immediately. If refluxing, consider a solvent with a lower boiling point. For distillations or solvent removal, use high vacuum to lower the boiling point.[1]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to eliminate oxygen, which can contribute to radical formation.[1]
-
Use of Inhibitors: If a radical mechanism is suspected, add a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone (typically 100-1000 ppm).[1]
-
pH Buffering: Maintain the reaction and workup solutions at a pH that minimizes keto-acid degradation. For many β-keto acids, a neutral to slightly alkaline pH helps maintain the more stable carboxylate anion form, which is less prone to decarboxylation.[6] However, this must be balanced against the risk of base-catalyzed condensation. Careful pH screening is often necessary.
-
Question: My yield of the desired product is consistently low, and I see a smear of unidentifiable, high-molecular-weight species on my TLC or LC-MS. Is this polymerization?
Answer: This is very likely due to partial or slow polymerization occurring alongside your desired reaction. While not as dramatic as runaway polymerization, it continuously consumes your intermediate, leading to poor yields and complex purification challenges.
-
Plausible Causes:
-
Extended Reaction Times: The longer your reactive keto-acid intermediate is exposed to reaction conditions, the more opportunity it has to polymerize.[1]
-
Ineffective Quenching: Failure to rapidly and completely neutralize catalysts or reagents at the end of the reaction can allow side reactions to continue during workup.
-
Purification Issues: Certain purification methods can promote polymerization. For example, concentrating a solution to dryness at elevated temperatures is highly risky. Similarly, acidic or basic silica gel in chromatography can catalyze degradation on the column.
-
-
Strategic Solutions:
-
Reaction Monitoring: Monitor the reaction closely by TLC, GC, or LC-MS and proceed with workup as soon as the starting material is consumed.[1]
-
Optimized Workup: Design a rapid workup procedure that keeps the intermediate cold and at a stable pH. A rapid extraction into a cold, buffered aqueous phase can be effective.
-
Inhibitor Addition Post-Reaction: Add a radical inhibitor like BHT to the crude product mixture before solvent removal or purification.[1]
-
Purification Strategy:
-
Avoid concentrating to complete dryness. If possible, leave the purified product as a solution in a stable solvent.
-
For column chromatography, consider deactivating the silica gel by pre-treating it with a suitable agent or adding a small amount of an inhibitor to the eluent.[1]
-
-
Troubleshooting Workflow for Keto-Acid Instability
This decision tree can help guide your troubleshooting process when dealing with unstable keto-acid intermediates.
Caption: Troubleshooting decision tree for keto-acid instability.
Proactive Strategies & FAQs
Question: What are the ideal storage conditions for keto-acid samples to prevent degradation before analysis?
Answer: Time and temperature are your greatest enemies. Keto-acids are notoriously unstable.[6][7] For quantitative analysis, immediate processing is always best. If storage is unavoidable, follow these guidelines rigorously.
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C or lower | Significantly slows degradation. Storage at -20°C leads to substantial loss, with nearly complete degradation of acetoacetate after 40 days. At -80°C, only minor loss is observed over the same period.[6][7][8] |
| pH | Neutral to Slightly Alkaline (for β-keto acids) | The deprotonated carboxylate anion form is less susceptible to decarboxylation than the protonated acid form.[6] |
| Sample Form | Deproteinized Extract / Lyophilized Powder | Removing enzymes (e.g., via protein precipitation) prevents enzymatic degradation. Storing as a dry, lyophilized powder at -80°C is often the most stable format.[8] |
| Freeze-Thaw Cycles | Minimize to a single cycle | Each freeze-thaw cycle can accelerate degradation. Aliquot samples into single-use vials before initial freezing.[6] |
Question: How does pH control help stabilize keto-acid intermediates?
Answer: pH exerts powerful control over keto-acid stability by influencing two key equilibria: the acid/carboxylate balance and the keto/enol tautomerism.
-
Preventing Decarboxylation: For β-keto acids, the primary degradation pathway is often decarboxylation, which proceeds through a cyclic transition state of the protonated carboxylic acid. By maintaining a neutral to slightly alkaline pH, the molecule is kept in its deprotonated carboxylate form, which cannot undergo this reaction, thus enhancing stability.[6]
-
Minimizing Condensation: Keto-enol tautomerism is the equilibrium between the keto form and the reactive, nucleophilic enol form.[3][4] This process is catalyzed by both acid and base.[5] While a slightly alkaline pH may protect against decarboxylation, a strongly basic medium can accelerate enolate formation, leading to self-condensation (polymerization). Conversely, strongly acidic conditions can promote both decarboxylation and acid-catalyzed condensation.[6][9] Therefore, the optimal pH is often a carefully maintained buffer in the neutral range (pH 6.5-7.5), representing a compromise that minimizes both degradation pathways.
Question: Should I use a chemical inhibitor? If so, when and which one?
Answer: Yes, if you suspect free-radical polymerization, an inhibitor is essential. This is particularly relevant for α,β-unsaturated keto-acids or when reaction conditions (e.g., high heat, exposure to air) could generate radicals.
-
When to Add: Add the inhibitor at the beginning of a reaction if the product is known to be sensitive.[1] It is also highly advisable to add it to the crude reaction mixture before any heating step, such as solvent removal by rotary evaporation, and before column chromatography.[1]
-
Which Inhibitor to Use:
-
Typical Concentration: 100 to 1000 ppm is a standard range. It's often best to perform a small-scale trial to find the optimal concentration for your specific system.[1]
Key Experimental Protocols
Protocol 1: Rapid Extraction and Stabilization of Keto-Acids from Biological Samples
This protocol is designed for quenching biological reactions and extracting keto-acids while minimizing degradation, making them suitable for subsequent analysis.
Materials:
-
Biological sample (e.g., plasma, cell culture media)
-
Methanol, pre-chilled to -20°C
-
Chloroform, pre-chilled to -20°C
-
0.9% NaCl solution, pre-chilled to 4°C
-
Centrifuge capable of maintaining 4°C
-
Glass centrifuge tubes
Procedure:
-
Thawing: Thaw frozen biological samples on ice to prevent thermal degradation.
-
Protein Precipitation: In a glass centrifuge tube, add 100 µL of the sample. Add 400 µL of pre-chilled methanol and vortex for 30 seconds to precipitate proteins.
-
Phase Separation: Add 200 µL of pre-chilled chloroform and vortex for 30 seconds. Then, add 300 µL of pre-chilled 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous-methanol phase, a protein disk, and a lower chloroform phase.
-
Collection: Carefully collect the upper aqueous-methanol phase, which contains the polar keto-acids, into a clean tube.
-
Next Steps: Immediately proceed to derivatization (Protocol 2) or flash-freeze the extract in liquid nitrogen and store at -80°C for later analysis.[6]
Protocol 2: Derivatization of Keto-Acids for GC-MS Analysis
Derivatization is crucial for analyzing keto-acids by GC-MS. It increases their thermal stability (preventing decarboxylation in the hot injector) and volatility. This two-step process first protects the ketone (methoximation) and then the carboxylic acid (silylation).
Materials:
-
Dried keto-acid extract (from Protocol 1 or other method)
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)
-
Heating block or oven set to 60°C
-
GC vials with caps
Procedure:
-
Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. Water interferes with the silylation reagent.[10]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 60°C for 45-60 minutes.[6][10] This step converts the ketone group into a more stable methoxime.
-
Cooling: Allow the vial to cool completely to room temperature.
-
Silylation: Add 50 µL of MSTFA + 1% TMCS to the vial. Recap tightly and vortex for 30 seconds. Incubate the mixture at 60°C for 30 minutes.[6] This step converts the acidic proton of the carboxylic acid into a volatile trimethylsilyl (TMS) ester.
-
Analysis: Cool the vial to room temperature. The sample is now derivatized and ready for injection into the GC-MS.
Workflow for Sample Preparation and Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Medium-Chain Oxo-Carboxylic Acids (MCOCAs)
Current Status: Operational Topic: Stability, Solubilization, and Handling of C6–C12 Oxo-Carboxylic Acids Audience: Chemical Biology & Drug Discovery Teams
Executive Summary
Medium-chain oxo-carboxylic acids (MCOCAs), such as 9-oxononanoic acid or 4-oxodecanoic acid, occupy a unique chemical space. They combine the amphiphilic properties of fatty acids with the high reactivity of carbonyl groups (aldehydes/ketones). This dual functionality creates specific handling challenges—namely spontaneous decarboxylation (in
This guide replaces generic "acid handling" protocols with chemically specific troubleshooting based on the position of the oxo-group relative to the carboxylate.
Part 1: Critical Stability & Storage Guidelines
The most frequent user error is treating all oxo-acids as equally stable. The distance between the ketone/aldehyde group and the carboxylic acid dictates stability.
The Stability Hierarchy
| Class | Structure | Primary Risk | Storage Protocol |
| Oxidative decarboxylation (peroxide sensitivity). | -20°C , Argon purge. Protect from light.[1][2] | ||
| EXTREME. Spontaneous thermal decarboxylation. | -80°C strictly. Avoid acidic pH in solution. | ||
| Lactonization (cyclic ester formation). | -20°C . Monitor for cyclization. | ||
| Terminal Oxo Acids (e.g., 9-oxononanoic acid) | Oxidation to dicarboxylic acids; Polymerization. | -20°C or -80°C . Must be under inert gas.[3] |
Troubleshooting: Stability & Degradation
Q: My
Q: Why is my 9-oxononanoic acid turning into a white solid precipitate in the vial? A: This is likely oxidation or polymerization . Terminal aldehydes (oxo-acids) are highly susceptible to air oxidation, converting the aldehyde group into a carboxylic acid (forming azelaic acid, a dicarboxylic acid, which has different solubility properties). Always purge headspace with Nitrogen or Argon after opening.
Q: Can I store these acids in DMSO at -20°C?
A: Proceed with caution. While DMSO is a standard solvent, it is hygroscopic. Water accumulation in DMSO can accelerate decarboxylation of
Part 2: Visualization of Stability Logic
The following decision tree illustrates the critical storage logic required to prevent compound degradation.
Caption: Storage Decision Matrix based on the structural position of the carbonyl group relative to the carboxylic acid.
Part 3: Solubilization & Experimental Protocols
MCOCAs are amphiphilic—they have a greasy tail and a polar head. This often results in "waxy" solids that are difficult to handle.
Protocol: Solubilization for Cell Culture Assays
Standard aqueous buffers (PBS) often fail to dissolve C8-C12 oxo-acids, leading to micro-precipitation that skews IC50 data.
Step-by-Step Methodology:
-
Primary Stock (Organic):
-
Dissolve the neat solid in 100% Anhydrous DMSO or Ethanol to a concentration of 50–100 mM.
-
Note: Vortex vigorously. If the compound is waxy, warm the vial in your hand (approx. 30°C) to facilitate dissolution. Do not heat
-keto acids above 30°C.
-
-
Secondary Dilution (Intermediate):
-
Do not pipet directly from 100% DMSO into cell media.
-
Prepare a 10x working solution in PBS.
-
Critical Step: The pH will drop significantly. Neutralize immediately using a stoichiometric amount of dilute NaOH (0.1 M) or use a highly buffered solution (e.g., 100 mM HEPES, pH 7.4).
-
Why? Protonated fatty acids (low pH) are much less soluble than their carboxylate salt forms.
-
-
Final Application:
-
Add the neutralized intermediate to the cell culture media.
-
Final DMSO concentration should be <0.5% (v/v) to avoid solvent toxicity.
-
Troubleshooting: Solubility
Q: I see a cloudy precipitate when I add my DMSO stock to the media. A: This is the "Crash-Out" effect.
-
Cause: The hydrophobic chain (C9-C12) aggregates when hitting the aqueous phase before the carboxylate head group can ionize.
-
Fix: Pre-complex the fatty acid with BSA (Bovine Serum Albumin) . Mix your fatty acid with fatty-acid-free BSA (molar ratio 2:1 to 5:1 fatty acid:BSA) in PBS at 37°C for 15 minutes. The BSA acts as a carrier, mimicking physiological transport.
Q: My assay results are highly variable (high standard deviation). A: Check for Schiff Base formation .
-
Mechanism: The ketone/aldehyde group on your MCOCA can react with amine groups on proteins (in FBS/media) or amino acids (lysine residues).
-
Fix: If possible, use serum-reduced media or define the incubation time strictly. Fresh preparation is mandatory; do not store diluted working solutions.
Part 4: Biological Pathway Visualization
When used in metabolic research, MCOCAs often interact with fatty acid oxidation pathways or inflammatory signaling.
Caption: Dual fate of 9-oxononanoic acid: Metabolic oxidation to azelaic acid vs. inflammatory signaling via PLA2 activation.
Part 5: Safety & Toxicology (SDS Summary)
While not typically acutely toxic like cyanide, MCOCAs present specific hazards due to their acidity and lipid solubility.
-
Skin Absorption: Medium-chain acids penetrate the stratum corneum more effectively than short chains. Wear Nitrile gloves (minimum 0.11 mm thickness).
-
Inhalation: Waxy solids can create dust.
-keto acids can be irritating to mucous membranes. Use a fume hood when weighing. -
Eye Contact: Corrosive. Immediate irrigation required.
References
-
Cayman Chemical. (2024).[3] 9-Oxononanoic Acid Product Information & Safety Data Sheet. Retrieved from
-
BenchChem. (2025).[4] Preventing Decarboxylation of Beta-Keto Acids During Analysis. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Alpha, Beta, and Gamma. Retrieved from
-
Journal of Physical Chemistry C. (2021). Alkyl Substituted Beta-Keto Acids: Decarboxylation Kinetics. American Chemical Society. Retrieved from
-
ChemicalBook. (2023). Safety Data Sheet: 8-Methoxy-2-oxo-chromene-3-carboxylic acid (Representative Oxo-Acid). Retrieved from
Sources
Validation & Comparative
Navigating the Labyrinth of Terpene Metabolites: A Comparative Guide to GC-MS Reference Standards
For researchers, scientists, and drug development professionals venturing into the intricate world of terpene analysis, the accuracy and reliability of Gas Chromatography-Mass Spectrometry (GC-MS) data are paramount. The foundation of this accuracy lies in the quality of the reference standards used for calibration and identification. This guide provides an in-depth, objective comparison of commercially available GC-MS reference standards for terpene metabolites, offering supporting experimental insights to empower you in making informed decisions for your analytical workflows.
The Critical Role of High-Quality Reference Standards
Terpenes, a vast and diverse class of organic compounds produced by a variety of plants, contribute significantly to the aroma, flavor, and therapeutic properties of many natural products. Their metabolites, formed through various biological processes, are of increasing interest in pharmacology, food science, and environmental analysis. Accurate quantification of these metabolites is crucial for understanding their biological activity, ensuring product consistency, and meeting regulatory requirements.
The use of well-characterized reference standards is the cornerstone of any robust quantitative analytical method. In GC-MS analysis of terpenes, these standards serve several critical functions:
-
Calibration: Establishing a reliable relationship between the instrument response and the analyte concentration.
-
Identification: Confirming the identity of unknown peaks in a sample by comparing retention times and mass spectra.
-
Method Validation: Assessing the performance of an analytical method, including parameters like linearity, accuracy, precision, and limits of detection and quantification.[1][2][3]
Types of Terpene Reference Standards: A Comparative Overview
The market offers a spectrum of reference standards, each with its own set of characteristics, advantages, and limitations. Understanding these differences is key to selecting the most appropriate standard for your specific application.
| Standard Type | Description | Pros | Cons | Best For |
| Certified Reference Materials (CRMs) | Produced by an accredited body and accompanied by a certificate of analysis stating the certified property value, its uncertainty, and a statement of metrological traceability.[4] Manufactured under ISO 17034 and ISO/IEC 17025.[4] | Highest level of accuracy, traceability, and reliability. Ideal for method validation and ensuring data defensibility. | Higher cost. May not be available for all terpene metabolites. | Quantitative analysis requiring the highest level of accuracy, method validation, and regulatory submissions. |
| Analytical Standards | High-purity substances intended for qualitative and quantitative analysis. Purity is typically determined by the manufacturer. | Wide availability for a broad range of terpenes.[5] More cost-effective than CRMs. | Purity and concentration values are not always certified with the same rigor as CRMs. May lack metrological traceability. | Routine quantitative analysis, screening studies, and method development. |
| Neat Standards | Pure, undiluted compounds. | Allows for flexibility in preparing custom concentrations and solvent matrices. | Requires accurate weighing and dissolution, which can introduce errors. May be difficult to handle for volatile or viscous compounds. | Experienced labs that need to prepare their own custom standard solutions. |
| Multi-Component Mixes | Pre-prepared solutions containing multiple terpene analytes at known concentrations.[4][6] | Saves time and reduces the potential for preparation errors. Convenient for screening multiple terpenes simultaneously.[7] | Less flexibility in terms of individual analyte concentrations. The solvent may not be compatible with all analytical methods. | High-throughput screening, routine quality control, and analysis of a defined set of terpenes. |
Key Performance Parameters for Comparison
When evaluating reference standards, several key performance parameters should be considered to ensure the quality and reliability of your analytical data.
| Parameter | Importance | What to Look For | Potential Issues |
| Purity | Directly impacts the accuracy of quantification. Impurities can co-elute with the target analyte, leading to inaccurate results. | Certificate of Analysis (CoA) specifying the purity value and the method used for its determination. Purity >95% is generally recommended.[1][8] | Undisclosed impurities, presence of isomers that are not chromatographically resolved. |
| Isomeric & Enantiomeric Purity | Many terpenes exist as isomers (e.g., α-pinene and β-pinene) or enantiomers (e.g., (+)-limonene and (-)-limonene) with different biological activities and sensory properties.[9] | CoA specifying the isomeric or enantiomeric purity. Use of chiral GC columns may be necessary for separation.[9] | Inaccurate quantification if the standard contains a mixture of isomers/enantiomers and the analytical method cannot resolve them. |
| Concentration Accuracy | Crucial for accurate calibration and quantification. | For CRMs, the certified concentration value and its associated uncertainty will be provided on the CoA.[4] For other standards, look for gravimetric or volumetric preparation with analytical confirmation.[8] | Inaccurate concentration due to preparation errors or solvent evaporation. |
| Long-Term Stability | Ensures the reliability of the standard over its shelf life. | Information on the CoA regarding storage conditions and expiration date. | Degradation of the analyte over time, leading to a decrease in concentration. |
| Supplier & Documentation | A reputable supplier provides comprehensive documentation and technical support. | ISO accreditation (17034 for production, 17025 for testing).[10][5] Detailed CoA with all relevant information. | Lack of transparency regarding the characterization and certification of the standard. |
Experimental Workflows: From Standard Preparation to Data Analysis
The following protocols provide a framework for the effective use of terpene reference standards in a typical GC-MS workflow.
Protocol 1: Preparation of Calibration Standards
This protocol outlines the preparation of a multi-point calibration curve from a certified reference material.
Objective: To create a series of standards with known concentrations to calibrate the GC-MS instrument.
Materials:
-
Certified Reference Material (CRM) of the target terpene metabolite(s) in solution (e.g., 1000 µg/mL in methanol).[8]
-
High-purity solvent (e.g., methanol, hexane, or isopropanol) compatible with the GC-MS method.[11]
-
Calibrated volumetric flasks and micropipettes.
-
Autosampler vials with septa.
Procedure:
-
Prepare a Stock Solution (if starting from a neat standard): Accurately weigh the neat standard and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
Perform Serial Dilutions: Prepare a series of calibration standards by serially diluting the CRM or stock solution.[12] A typical calibration curve might include 5-7 concentration levels spanning the expected concentration range of the samples.[13]
-
Add Internal Standard (IS): Spike each calibration standard and sample with a constant concentration of an appropriate internal standard. The IS should be a compound that is chemically similar to the analytes but not present in the samples.[1][14] Common internal standards for terpene analysis include n-tridecane or deuterated analogs of the target terpenes.[1][14]
-
Transfer to Vials: Transfer the final calibration standards to autosampler vials for analysis.
Protocol 2: Method Validation using a Reference Standard
This protocol describes how to use a reference standard to validate key performance characteristics of a GC-MS method.
Objective: To demonstrate that the analytical method is suitable for its intended purpose.
Procedure:
-
Linearity: Analyze the prepared calibration standards and plot the instrument response (peak area ratio of analyte to internal standard) against the concentration. The relationship should be linear, with a correlation coefficient (r²) of >0.99.[1]
-
Accuracy (Recovery): Spike a blank matrix (a sample matrix that does not contain the target analytes) with a known concentration of the reference standard at low, medium, and high levels. Analyze the spiked samples and calculate the percent recovery. Acceptable recovery is typically within 80-120%.[1][3]
-
Precision (Repeatability and Intermediate Precision): Analyze replicate preparations of a standard at a single concentration on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). The relative standard deviation (RSD) should typically be less than 15%.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). This can be determined by analyzing a series of low-concentration standards.[1]
Visualizing the Workflow and Decision-Making Process
Diagrams created using Graphviz can help to visualize the experimental workflows and the logical steps involved in selecting a reference standard.
Caption: A generalized workflow for GC-MS analysis of terpene metabolites.
Caption: A decision tree for selecting the appropriate terpene reference standard.
Conclusion: Investing in Quality for Reliable Results
References
-
Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS - Restek Resource Hub. (2023, September 27). Retrieved from [Link]
-
NCASI Method TERPS-19.01 Select Terpenes and Terpenoids in Condensate Samples by Hexane Extraction and GC/MS Analysis. (n.d.). Retrieved from [Link]
-
Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. (2025, May 30). Retrieved from [Link]
-
Terpenes and Flavonoids Analytical Reference Material - ZeptoMetrix. (n.d.). Retrieved from [Link]
-
How would I pick a suitable internal standard? : r/Chempros - Reddit. (2023, September 12). Retrieved from [Link]
-
Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD - Agilent. (2020, May 26). Retrieved from [Link]
-
A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC. (n.d.). Retrieved from [Link]
-
HS-GC/MS Solution for the Determination of Terpenes - AZoLifeSciences. (2021, September 24). Retrieved from [Link]
-
(PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique - ResearchGate. (2026, February 14). Retrieved from [Link]
-
Terpenes standards | LCGC International. (2021, September 30). Retrieved from [Link]
-
Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. (2020, March 16). Retrieved from [Link]
-
Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. (2025, October 28). Retrieved from [Link]
-
Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. (n.d.). Retrieved from [Link]
-
Terpene Identification in Hemp Flower by GC/MS | Agilent. (n.d.). Retrieved from [Link]
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- 2. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Terpenes Reference Materials | LGC Standards [lgcstandards.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. zeptometrix.com [zeptometrix.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Terpenes Reference Materials | LGC Standards [lgcstandards.com]
- 11. agilent.com [agilent.com]
- 12. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [discover.restek.com]
- 13. ncasi.org [ncasi.org]
- 14. reddit.com [reddit.com]
Comparing 3-methyl-6-oxoheptanoic acid with 5-acetylvaleric acid
An in-depth technical analysis comparing 3-methyl-6-oxoheptanoic acid and 5-acetylvaleric acid reveals a fascinating case study in how minor structural modifications—specifically, the addition of a single methyl group—can fundamentally alter a molecule's thermodynamic behavior, reactivity profile, and application in drug discovery.
This guide provides an objective comparison of these two keto-acid building blocks, detailing their structural causality, divergent synthetic utilities, and field-proven experimental workflows.
Chemical & Structural Profiling
While both compounds are medium-chain aliphatic keto-acids, their structural topologies dictate entirely different synthetic trajectories. 5-Acetylvaleric acid (also known as 6-oxoheptanoic acid) is a linear, highly flexible C7 chain[1]. In contrast, 3-methyl-6-oxoheptanoic acid is a branched C8 chain featuring a chiral center at the C3 position[2].
| Parameter | 5-Acetylvaleric Acid (6-Oxoheptanoic Acid) | 3-Methyl-6-oxoheptanoic Acid |
| Molecular Formula | C7H12O3[1] | C8H14O3[2] |
| Molecular Weight | 144.17 g/mol [1] | 158.19 g/mol [2] |
| Structural Topology | Linear aliphatic chain | Branched aliphatic chain (Chiral C3) |
| Steric Hindrance (C2-C3) | Minimal (High conformational freedom) | High (Conformational restriction) |
| Primary Synthetic Role | Intermolecular amide coupling (e.g., Penicillin side-chains)[1] | Intramolecular aldol cyclization (e.g., Rosenonolactone Ring C)[3] |
| Cyclization Kinetics | Slow (Favors intermolecular side-reactions) | Fast (Driven by steric folding) |
Mechanistic Insights: The Power of Steric Folding
The core difference in the application of these two molecules lies in their conformational dynamics.
5-Acetylvaleric Acid (The Linear Scaffolder): Because it lacks substitution along its aliphatic backbone, 5-acetylvaleric acid maintains a highly extended conformation in solution. This lack of steric hindrance leaves its C1 carboxylate group highly accessible. Consequently, it is an ideal candidate for intermolecular reactions , such as appending keto-acid side chains to 6-aminopenicillanic acid (6-APA) cores to synthesize novel penicillin derivatives[1],[4]. It is also utilized as a linear substrate mimic to study the metabolic pathways of 4-hydroxypentanoate and levulinate[5].
3-Methyl-6-oxoheptanoic Acid (The Chiral Pre-organizer): The introduction of a methyl group at the C3 position induces a phenomenon akin to the Thorpe-Ingold effect (steric folding). The bulky methyl group restricts the rotational freedom of the carbon backbone, thermodynamically biasing the molecule into a folded conformation that brings the C2 methylene and the C6 ketone into close spatial proximity. This pre-organization drastically lowers the activation energy for intramolecular aldol condensation , making it a critical intermediate for stereoselectively synthesizing substituted cyclohexenones, such as the Ring C of the fungal metabolite rosenonolactone[3],[6].
Pathway Visualization
Figure 1: Divergent synthetic pathways of linear vs. branched keto-acid building blocks.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to prevent unwanted side reactions (such as premature ketone enolization).
Protocol A: Intermolecular Amide Coupling of 5-Acetylvaleric Acid to 6-APA
Objective: Synthesize a keto-acid modified penicillin derivative.
-
Substrate Preparation: Dissolve 5-acetylvaleric acid (1.0 eq, ~144 mg) in 5 mL of anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.
-
Controlled Activation: Cool the solution to 0°C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Causality Check: EDC/HOBt is specifically chosen over harsher activating agents like thionyl chloride. Acid chlorides would risk unwanted enolization or self-condensation of the unprotected C6 ketone.
-
-
Coupling: After 30 minutes of activation, add 6-aminopenicillanic acid (6-APA) (1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salts and drive the nucleophilic attack.
-
Reaction & Workup: Stir at room temperature for 12 hours. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid (to remove unreacted amines) and brine.
-
Validation: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The presence of the intact C6 ketone and the newly formed amide bond can be validated via FT-IR (distinct carbonyl stretches at ~1715 cm⁻¹ for the ketone and ~1650 cm⁻¹ for the amide).
Protocol B: Base-Catalyzed Intramolecular Aldol Cyclization of 3-Methyl-6-oxoheptanoic Acid
Objective: Synthesize a substituted cyclohexenone intermediate for natural product synthesis.
-
Substrate Preparation: Dissolve 3-methyl-6-oxoheptanoic acid (1.0 eq, ~158 mg) in 10 mL of absolute ethanol.
-
Enolate Generation: Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.2 eq).
-
Causality Check: A mild alkoxide base in a protic solvent is utilized to reversibly generate the enolate at the C2 position. Stronger bases (like LDA) are unnecessary here because the C3 methyl group has already pre-organized the molecule, thermodynamically favoring the intramolecular attack of the C2 enolate onto the C6 ketone.
-
-
Cyclization: Heat the reaction mixture to gentle reflux (78°C) for 4–6 hours. The steric folding ensures that the cyclization outpaces any intermolecular condensation.
-
Quench & Extraction: Cool to room temperature and quench with 1M HCl until the solution reaches pH 3 (to protonate the carboxylate). Extract the aqueous layer with Diethyl Ether (3 x 10 mL).
-
Validation: Purify via silica gel flash chromatography. Successful cyclization is validated by ¹H-NMR, specifically looking for the disappearance of the linear methyl ketone singlet (~2.1 ppm) and the appearance of a cyclic alkene proton signal.
Conclusion & Selection Guide
When designing a synthetic route, the choice between these two keto-acids should be dictated by the desired spatial geometry of the final scaffold:
-
Select when your workflow requires appending a flexible, linear lipophilic tail to a drug core (e.g., lipopeptide antibiotics or penicillins)[1],[7]. Its lack of steric hindrance guarantees high yields in standard intermolecular coupling reactions.
-
Select when your goal is the stereoselective construction of 6-membered ring systems[3]. The C3 methyl group acts as an internal conformational director, making it an indispensable chiral building block for complex natural product synthesis.
References
-
PubChem . "5-Acetylvaleric Acid | C7H12O3 | CID 98810" National Center for Biotechnology Information. Available at:[Link]
-
PubChem . "3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509" National Center for Biotechnology Information. Available at:[Link]
-
Gilbert, J. N. T., et al. "The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acid." Journal of the Chemical Society C: Organic (1966): 627-629. Available at:[Link]
Sources
- 1. 6-Oxoheptanoic acid | CAS 3128-07-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro Enzymatic Synthesis of New Penicillins Containing Keto Acids as Side Chains. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. 5-Acetylvaleric acid, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. EA010294B1 - Compositions of lipopeptide antibiotic derivatives and methods of use thereof - Google Patents [patents.google.com]
IR Spectroscopy of Keto-Carboxylic Acids: A Comparative Analysis & Methodological Guide
Topic: IR Spectroscopy Peaks for Keto-Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Dual-Carbonyl Challenge
In drug development and metabolic research, keto-carboxylic acids (e.g., Pyruvic acid, Levulinic acid,
Both the ketone (
This guide compares the spectral signatures of keto-acids against their mono-functional counterparts and evaluates the performance of different IR sampling techniques (ATR vs. Transmission) to resolve these overlapping signals.
Theoretical Framework: Vibrational Modes & Causality
To interpret the spectrum of a keto-acid, one must deconstruct the competing vibrational modes. The position of the carbonyl peak is dictated by bond order, which is modulated by electron delocalization and hydrogen bonding.
The "Product" vs. Alternatives (Spectral Comparison)
The table below compares the diagnostic peaks of Keto-Carboxylic Acids against simple Ketones and Carboxylic Acids.
Table 1: Comparative Spectral Signatures (Wavenumbers in
| Functional Group | Vibration Mode | Frequency Range | Key Diagnostic Feature |
| Simple Ketone | Sharp, intense "sword-like" peak. Lower ( | ||
| Simple Carboxylic Acid | Broader than ketone. Shifts to | ||
| Very broad "hairy beard" shape; overlaps | |||
| Mixed | Often a single, broad, or split peak due to overlap. | ||
| Extremely broad due to strong intramolecular H-bonding. | |||
| Enol | Appears if tautomerization occurs (stabilized by H-bonding). | ||
| Chelated | Shifted down due to intramolecular H-bond (pseudo-ring). |
Mechanism of Peak Shifting
-
Hydrogen Bonding (The Red Shift): H-bonding weakens the
bond, reducing its force constant ( ) and lowering the frequency ( ).-
Intermolecular (Dimer): Dominant in solid/neat samples.
-
Intramolecular: Dominant in
-keto acids (5-membered ring interaction) and -keto enols (6-membered chelation).
-
-
Physical State:
-
Solid/Neat (ATR): Favors dimers;
peaks merge ( ). -
Dilute Solution (
): Breaks dimers; Acid shifts up ( ), revealing the Ketone ( ).
-
Experimental Protocol: The "Salt Shift" Validation Method
The most reliable way to distinguish the ketone carbonyl from the acid carbonyl is to chemically modify one while leaving the other intact. This protocol is a self-validating system.
Methodology: Carboxylate Conversion
By converting the carboxylic acid to its salt (carboxylate,
Step-by-Step Protocol
-
Baseline Scan: Collect the IR spectrum of the pure keto-acid (Neat/ATR). Note the broad carbonyl envelope at
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Salt Formation:
-
Dissolve
of the keto-acid in minimal water. -
Add stoichiometric NaOH (or
to avoid hydrolysis of sensitive ketones) to reach pH . -
Lyophilize (freeze-dry) or dry the solution to obtain the solid salt.
-
-
Validation Scan: Collect the IR spectrum of the dried salt.
-
Analysis:
-
Disappearance: The overlapping peak at
should decrease/vanish. -
Appearance: Look for Carboxylate Asymmetric Stretch at
and Symmetric Stretch at .[5] -
Isolation: The remaining peak near
is the isolated Ketone .
-
Data Interpretation Table: The Salt Shift
| Compound | State | Interpretation | ||
| Pyruvic Acid | Neat (Acid) | Absent | Acid & Ketone overlap. | |
| Sodium Pyruvate | Solid (Salt) | Acid converted. Remaining | ||
| Levulinic Acid | Neat (Acid) | Absent | ||
| Sodium Levulinate | Solid (Salt) | Distinct separation achieved. |
Visualization: Decision Logic & Workflows
Diagram 1: Spectral Assignment Workflow
This decision tree guides the researcher through identifying keto-carboxylic acids in an unknown sample.
Caption: Workflow for distinguishing Keto-Carboxylic Acids from simple acids using the Salt Shift method.
Diagram 2: Molecular Interaction & Peak Shifting
This diagram illustrates the causality of peak shifts due to dimerization and tautomerism.
Caption: Impact of physical state and tautomerism on Carbonyl vibrational frequencies.
Technical Nuances & Troubleshooting
-Keto Acids (Pyruvic Acid)[8]
-
Aqueous Artifacts: In water,
-keto acids exist in equilibrium with their geminal diol form ( ).[7] The diol form lacks the ketone carbonyl peak. -
Recommendation: Avoid aqueous sampling if quantifying the ketone. Use ATR on the dry solid or a non-protic solvent (e.g., Acetonitrile) to favor the keto form.
-Keto Acids (Acetoacetic Acid)
-
Decarboxylation Risk: These are thermally unstable. Standard transmission IR using KBr pellets requires grinding and pressing, which generates heat and may cause decarboxylation (loss of
). -
Recommendation: Use ATR (Attenuated Total Reflectance) at room temperature to minimize thermal degradation.
References
-
National Institute of Standards and Technology (NIST). Pyruvic Acid IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids and Carboxylates.[6] Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Comprehensive Guide to Purity Assay Methods for 3-Methyl-6-oxoheptanoic Acid
Introduction to the Analytical Challenge
3-Methyl-6-oxoheptanoic acid (CAS: 67135-96-0; Formula: C₈H₁₄O₃; MW: 158.2 g/mol ) is a critical aliphatic keto-acid intermediate utilized in the synthesis of complex organic molecules, including rosenonolactone derivatives and specialized pesticide preparations[1][2][3].
From an analytical perspective, determining the absolute purity of this compound presents a unique set of challenges:
-
Lack of a Strong Chromophore: The molecule contains only a carboxylic acid and an isolated ketone moiety. It lacks the conjugated
-electron systems required for robust Ultraviolet (UV) detection. Standard HPLC-UV assays (e.g., at 254 nm) are virtually blind to it, and low-wavelength UV (210 nm) suffers from severe mobile-phase baseline drift. -
High Polarity and Hydrogen Bonding: The free carboxylic acid group interacts strongly with the silanol groups on standard Gas Chromatography (GC) stationary phases, leading to severe peak tailing and irreversible adsorption if not properly derivatized.
To establish a highly reliable, self-validating analytical profile, researchers must pivot away from standard HPLC-UV. This guide objectively compares three advanced, field-proven methodologies: HPLC-CAD (Charged Aerosol Detection), GC-FID (with Silylation), and qNMR (Quantitative Nuclear Magnetic Resonance).
Methodological Comparison & Mechanistic Causality
HPLC-CAD: The Universal Liquid Chromatography Approach
When UV detection fails, Charged Aerosol Detection (CAD) provides a near-universal response proportional to the mass of the analyte, independent of its chemical structure[4]. CAD operates by nebulizing the column eluent into droplets, drying them into particles, and colliding them with a stream of positively charged nitrogen gas. The aggregate charge is then measured by an electrometer[4][5].
Why it works here: 3-Methyl-6-oxoheptanoic acid is non-volatile enough to form stable aerosol particles post-nebulization. By using a volatile buffer (e.g., ammonium acetate) to maintain the compound in its protonated state, CAD allows for highly sensitive quantification of the keto-acid and its non-volatile impurities without relying on optical properties[6].
GC-FID (Post-Derivatization): The Volatile Impurity Profiler
Gas Chromatography with Flame Ionization Detection (GC-FID) is exceptional for detecting trace volatile organic impurities. However, the active proton on the carboxylic acid of 3-methyl-6-oxoheptanoic acid must be masked. The Causality of Derivatization: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This reagent replaces the acidic proton with a trimethylsilyl (TMS) group, converting the compound into a volatile, thermally stable TMS-ester. This eliminates hydrogen bonding with the column, resulting in sharp, Gaussian peaks necessary for accurate integration.
qNMR: The Absolute Metrological Standard
Quantitative NMR (qNMR) is the gold standard for determining absolute purity without requiring a reference standard of the analyte itself[7][8].
The Causality of qNMR: The signal intensity (integral) in a ¹H-NMR spectrum is directly proportional to the number of nuclei producing that signal. By mixing an exact mass of 3-methyl-6-oxoheptanoic acid with an exact mass of a highly pure Internal Standard Reference Material (ISRM) like Maleic Acid, we can calculate absolute purity[9]. The terminal ketone methyl group of our target compound yields a distinct, isolated singlet near
Visualizing the Analytical Workflows
Decision matrix for selecting the optimal purity assay for 3-methyl-6-oxoheptanoic acid.
Step-by-step silylation workflow for GC-FID analysis of 3-methyl-6-oxoheptanoic acid.
Step-by-Step Experimental Protocols
Protocol A: HPLC-CAD Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A (5 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.9 with acetic acid) and Mobile Phase B (Methanol)[6].
-
Column Equilibration: Install a C8 analytical column (e.g., 150 mm × 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min with 70% A / 30% B.
-
Sample Preparation: Dissolve 10 mg of 3-methyl-6-oxoheptanoic acid in 10 mL of Methanol (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
CAD Settings: Set the evaporator temperature to 35°C. Ensure the nitrogen gas pressure is stable at ~35 psi.
-
Execution: Inject 10 µL of the sample. The compound will elute as a sharp peak. Quantify using a calibration curve of a known reference standard (if available) or use area normalization for relative purity.
Protocol B: GC-FID with Silylation
-
Sample Preparation: Weigh exactly 5 mg of the sample into a 2 mL glass GC vial.
-
Solvent & Reagent Addition: Add 500 µL of anhydrous Acetonitrile, followed by 500 µL of BSTFA containing 1% TMCS.
-
Derivatization: Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes to ensure complete conversion of the carboxylic acid to the TMS-ester.
-
GC Conditions: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5, 30 m × 0.25 mm × 0.25 µm). Set the injection port to 250°C and FID to 280°C.
-
Temperature Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Inject 1 µL with a split ratio of 10:1.
Protocol C: qNMR Absolute Purity Determination
-
Standard & Sample Weighing: Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of 3-methyl-6-oxoheptanoic acid and ~10 mg of Maleic Acid (Traceable ISRM) into the same glass vial[9].
-
Dissolution: Add 600 µL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz or higher) to acquire a ¹H spectrum. Critical Step: Set the relaxation delay (
) to at least 30 seconds (ensure of the slowest relaxing proton) to allow complete magnetization recovery[9]. Acquire 64 scans. -
Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (
~6.26 ppm, 2 protons) and the terminal ketone methyl singlet of the sample ( ~2.1 ppm, 3 protons). -
Equation: Calculate purity (
) using: (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
Quantitative Data & Performance Comparison
The following table synthesizes the operational and performance metrics of the three methodologies when applied to aliphatic keto-acids like 3-methyl-6-oxoheptanoic acid.
| Parameter | HPLC-CAD | GC-FID (Silylated) | qNMR (1H) |
| Primary Use Case | Non-volatile / semi-volatile impurities | Volatile impurities & isomers | Absolute mass fraction purity |
| Reference Std. Required? | Yes (for absolute quantification) | Yes (for absolute quantification) | No (Uses universal internal std) |
| Limit of Detection (LOD) | ~10 - 50 ng/mL | ~1 - 5 µg/mL | ~0.1 - 1 mg/mL |
| Linearity / Dynamic Range | Non-linear (requires log-log calibration) | Highly linear ( | Highly linear ( |
| Sample Prep Time | < 5 minutes | 35 - 40 minutes | < 10 minutes |
| Analysis Time per Sample | 15 - 20 minutes | 25 - 30 minutes | 10 - 15 minutes |
| Destructive to Sample? | Yes | Yes | No (Sample can be recovered) |
| Key Limitation | Mobile phase must be strictly volatile | Derivatization artifacts may appear | High upfront instrument cost |
Conclusion & Recommendations
For the routine batch-to-batch consistency checking of 3-methyl-6-oxoheptanoic acid , GC-FID following BSTFA derivatization provides the highest resolution for separating closely related synthetic isomers and volatile byproducts.
However, for establishing the Certificate of Analysis (CoA) of a primary reference standard, qNMR is the undisputed method of choice . It bypasses the compound's lack of a UV chromophore and eliminates the need for an identical reference standard, providing an SI-traceable absolute purity value[8][10]. HPLC-CAD serves as an excellent complementary technique to confirm the absence of non-volatile inorganic or polymeric impurities that would be invisible to GC and potentially obscured in NMR.
References
-
PubChem (National Institutes of Health). "3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509." PubChem Database. Available at:[Link]
-
Journal of the Chemical Society C: Organic. "The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acid." RSC. Available at:[Link]
-
Talanta (PubMed - NIH). "Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector." National Library of Medicine. Available at:[Link]
-
STEMart. "Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD)." STEMart Technical Services. Available at:[Link]
-
Magnetic Resonance in Chemistry (PubMed - NIH). "Determining and reporting purity of organic molecules: why qNMR." National Library of Medicine. Available at:[Link]
-
ResearchGate. "Quantitative 1H NMR methodology for purity assay with high accuracy." ResearchGate Publications. Available at:[Link]
-
University of Illinois Chicago (UIC). "Quantitative NMR (qNMR) - Pharmacognosy Institute." UIC PHCI. Available at:[Link]
-
JEOL Ltd. "Using Quantitative NMR | Applications Notes." JEOL. Available at:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "Quantitative NMR | Organic Primary Standards Group." AIST Japan. Available at: [Link]
Sources
- 1. 3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The chemistry of fungi. Part LIV. The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone and of (±)-3-ethyl-3-methyl-6-oxoheptanoic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. DK167188B1 - SUBSTITUTED HETEROBICYCLOOCTANES, PESTICIDE PREPARATIONS CONTAINING SUCH COMPOUNDS, NON-THERAPEUTIC PROCEDURES TO COMBAT ARTHROPODS OR WARM OR ATTEMPTABLE HARMFUL OR ALARMABLE ALARM. - Google Patents [patents.google.com]
- 4. Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD) - STEMart [ste-mart.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Researcher's Guide to C13 NMR Chemical Shifts in Methyl-Branched Keto Acids: A Comparative Analysis
In the intricate world of drug development and metabolomics, the precise structural elucidation of organic molecules is paramount. Among the vast arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out for its ability to provide a detailed carbon-by-carbon map of a molecule's architecture. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of C13 NMR chemical shifts for methyl-branched keto acids. We will move beyond a simple listing of data, delving into the underlying principles that govern these shifts and providing practical, field-proven insights for accurate spectral interpretation and data acquisition.
The Crucial Role of C13 NMR in Characterizing Keto Acids
Methyl-branched keto acids are a significant class of compounds, appearing as key intermediates in metabolic pathways and serving as versatile building blocks in organic synthesis. Their structural complexity, often involving multiple chiral centers and functional groups in close proximity, can present a significant analytical challenge. C13 NMR provides an unambiguous method to determine the carbon skeleton, identify isomers, and probe the electronic environment of each carbon atom. Understanding the subtle shifts induced by a methyl branch's position relative to the keto and carboxyl groups is essential for confirming structures and understanding their chemical behavior.
Fundamental Principles: What Drives the Chemical Shift?
The chemical shift (δ) in C13 NMR is highly sensitive to the local electronic environment of each carbon nucleus. In methyl-branched keto acids, the interplay of several factors dictates the final spectral appearance.
-
Inductive Effects: The electron-withdrawing nature of the carbonyl (C=O) and carboxyl (COOH) oxygen atoms deshields adjacent carbons, causing them to resonate at a higher chemical shift (downfield). This effect weakens with distance.
-
Steric Effects (Gamma-Gauche Effect): Steric compression between a methyl group and another carbon three bonds away (in a gauche conformation) can lead to a shielding effect, causing an upfield shift (lower ppm) for the affected carbon.
-
Resonance Effects: The carboxyl carbon itself is less deshielded than a ketone or aldehyde carbon. This is due to the resonance delocalization of the lone pair of electrons on the hydroxyl oxygen, which shields the carboxyl carbon nucleus.[1]
These competing effects create a unique C13 NMR fingerprint for each isomer, which we will explore in the following comparative analysis.
Comparative Analysis of C13 NMR Chemical Shifts
To illustrate the impact of methyl branching, we will compare the C13 NMR chemical shifts of a parent γ-keto acid, 4-oxopentanoic acid (levulinic acid), with its 2-methyl and 3-methyl substituted analogs. The data presented is a compilation from experimental spectra and established chemical shift databases.
| Carbon Position | 4-Oxopentanoic Acid (Levulinic Acid) | 2-Methyl-4-oxopentanoic Acid | 3-Methyl-4-oxopentanoic Acid | Key Influencing Factors on Shift Differences |
| C1 (COOH) | ~177.7 ppm | ~179.0 ppm | ~177.0 ppm | The α-methyl group in the 2-methyl isomer causes a slight downfield shift due to the inductive effect. The β-methyl group in the 3-methyl isomer has a negligible effect on the distant carboxyl carbon. |
| C2 (CH or CH2) | ~29.8 ppm | ~36.5 ppm | ~38.0 ppm | Introduction of a methyl group at C2 (α-substitution) causes a significant downfield shift. For the 3-methyl isomer, this carbon is now adjacent to a substituted carbon, leading to a downfield shift compared to the parent compound. |
| C3 (CH or CH2) | ~37.9 ppm | ~46.0 ppm | ~45.0 ppm | In the 2-methyl isomer, this carbon is β to the new methyl group, resulting in a downfield shift. In the 3-methyl isomer, the direct substitution of a hydrogen with a methyl group causes a substantial downfield shift. |
| C4 (C=O) | ~206.8 ppm | ~207.5 ppm | ~211.0 ppm | The position of the methyl group relative to the ketone influences its chemical shift. The β-methyl group in the 3-methyl isomer has a more pronounced deshielding effect on the carbonyl carbon compared to the γ-methyl group in the 2-methyl isomer. |
| C5 (CH3) | ~27.9 ppm | ~28.5 ppm | ~26.0 ppm | The chemical shift of the acetyl methyl group is relatively consistent, though minor shifts can occur due to changes in the overall molecular conformation. |
| Methyl Branch | N/A | ~16.0 ppm | ~15.0 ppm | The chemical shift of the introduced methyl group itself, typically found in the upfield region of the spectrum. |
Note: Chemical shifts are reported in ppm relative to TMS. Values are approximate and can vary slightly depending on the solvent and concentration. Data for the methyl-branched acids are based on their corresponding methyl esters, which exhibit very similar shifts for the carbon backbone.[2][3]
Interpreting the Trends
The data table clearly demonstrates the diagnostic power of C13 NMR.
-
Alpha-Substitution (2-Methyl Isomer): Placing a methyl group at the C2 position, alpha to the carboxyl group, deshields C2 significantly. This is a classic example of an alpha-substituent effect in aliphatic acids.[4]
-
Beta-Substitution (3-Methyl Isomer): A methyl group at the C3 position, beta to the carboxyl group, has a more pronounced deshielding effect on the C4 ketone carbonyl. This highlights the sensitivity of the carbonyl carbon's electronic environment to substitution further down the chain.
These distinct patterns allow for the unambiguous differentiation of the isomers, a task that can be challenging with other analytical methods.
Visualizing Substituent Effects
The following diagram illustrates the key electronic and steric factors that influence the C13 NMR chemical shifts in a methyl-branched keto acid.
Caption: Key electronic and steric influences on C13 NMR chemical shifts.
A Self-Validating Protocol for Acquiring High-Quality C13 NMR Spectra
To ensure trustworthy and reproducible data, the following detailed protocol is recommended. This protocol is designed as a self-validating system, where adherence to each step minimizes ambiguity and potential for error.
I. Sample Preparation
-
Analyte Purity: Begin with a sample of the highest possible purity. Impurities will introduce extraneous peaks, complicating the spectrum. Verify purity using an orthogonal technique like GC-MS or LC-MS if necessary.
-
Mass Determination: Accurately weigh approximately 20-50 mg of the methyl-branched keto acid. The exact amount depends on the sensitivity of the NMR spectrometer.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice for its excellent solubilizing power for moderately polar organic compounds. For more polar keto acids, Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are suitable alternatives. The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[5]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent (typically a 1% solution is used). TMS is the standard reference for C13 NMR, with its signal defined as 0.0 ppm.[6]
-
Dissolution and Transfer: Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS to the vial with your sample. Gently agitate until the sample is fully dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's software should be used to automatically tune the probe to the 13C frequency and shim the magnetic field to ensure homogeneity. A well-shimmed field is critical for obtaining sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard proton-decoupled 1D Carbon experiment (e.g., zgpg30 on Bruker systems). Proton decoupling removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.[7][8]
-
Pulse Angle: Use a 30° pulse angle. This is a good compromise between signal intensity and allowing for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all possible carbon signals, from alkyl to carbonyl, are captured.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. Start with 1024 scans. This number may need to be increased for very dilute samples to achieve an adequate signal-to-noise ratio.[9]
-
Relaxation Delay (D1): Set a relaxation delay of 2 seconds. This allows most carbon nuclei to return to their equilibrium state between pulses, leading to more quantitative signal intensities, although true quantitation in decoupled C13 NMR is complex.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shifts are stable and comparable between experiments.
-
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[5]
-
Peak Picking and Integration: Identify all peaks and record their chemical shifts. While peak heights in decoupled C13 spectra are not directly proportional to the number of carbons, the relative intensities can still provide useful information.[1]
By following this rigorous protocol, researchers can generate high-quality, reliable C13 NMR data, forming a solid foundation for accurate structural analysis and comparison.
Conclusion
C13 NMR spectroscopy is an indispensable tool for the structural characterization of methyl-branched keto acids. The chemical shift of each carbon is exquisitely sensitive to its local environment, providing a detailed fingerprint that allows for the confident differentiation of isomers. By understanding the interplay of inductive, steric, and resonance effects, researchers can move beyond simple peak matching to a deeper interpretation of the structure-property relationships of these important molecules. The comparative data and detailed experimental protocol provided in this guide serve as a robust resource for scientists engaged in the synthesis, analysis, and development of keto acid-based compounds, ultimately fostering greater accuracy and efficiency in their research endeavors.
References
-
Fischer, G., Flatau, S., Schellenberger, A., & Zschunke, A. (1987). Carbon-13 NMR investigations on the structure of .alpha.-keto acids in aqueous solution. The Journal of Organic Chemistry, 52(23), 5170-5174. [Link]
-
PubChem. (n.d.). Methyl 3-methyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-methyl-4-oxopentanoate. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Matić, M., et al. (2010). α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds: Application of principal component analysis (PCA). ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]
-
Save My Exams. (2025, January 19). Carbon-13 NMR (OCR A Level Chemistry A): Revision Note. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
DocBrown. (2020). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3131-3136. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Tormena, C. F., & Rittner, R. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685. [Link]
-
Fritz, H., et al. (1981). Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Organic Magnetic Resonance, 16(1), 36-43. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
University of Cambridge. (n.d.). Methodologies for Metabolomics. Cambridge University Press. Retrieved February 28, 2026, from [Link]
-
Save My Exams. (2025, January 4). Interpreting & Explaining Carbon-13 NMR Spectra. [Link]
-
Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. Retrieved February 28, 2026, from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
Sources
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- 9. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]
Distinguishing Isomers of Methyl-Oxoheptanoic Acid: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related aliphatic isomers during drug development and biomarker discovery. Positional isomers—such as 5-methyl-6-oxoheptanoic acid (CAS 57998-45-5) and 6-methyl-5-oxoheptanoic acid (CAS 40564-61-2)—share identical molecular weights (158.2 g/mol ) and functional groups, rendering basic chromatographic retention times insufficient for definitive identification[1].
This guide objectively compares the two gold-standard analytical methodologies for resolving these isomers: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Rather than simply listing steps, this guide details the fundamental chemical causality behind each technique and provides self-validating protocols to ensure absolute scientific integrity.
Analytical Strategy Comparison
When distinguishing aliphatic positional isomers, the analytical strategy must probe the exact connectivity of the carbon backbone.
-
GC-EI-MS (Derivatized) : Offers high-throughput, high-sensitivity analysis. It relies on the predictable fragmentation physics of radical cations under 70 eV electron ionization. While highly sensitive, it requires chemical derivatization to overcome the poor volatility of carboxylic acids.
-
High-Resolution NMR (1D & 2D) : The definitive technique for absolute regiochemistry. It is non-destructive and requires minimal sample preparation, though it demands higher sample concentrations (typically >1 mg) compared to MS.
Experimental Workflows (Self-Validating Protocols)
Trustworthiness in analytical chemistry stems from systems that internally verify their own accuracy. The following protocols are designed with built-in validation steps.
Protocol A: GC-MS Silylation and Analysis
Causality : Free carboxylic acids hydrogen-bond strongly and interact with the silanol groups on GC columns, causing severe peak tailing and thermal degradation. Derivatization with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
-
Sample Aliquot : Transfer 1.0 mg of the dried isomer mixture into a 2 mL amber glass autosampler vial.
-
Internal Standard Addition : Add 10 µL of a 1 mg/mL nonadecanoic acid solution. (Self-Validation: This standard verifies that the derivatization reaction went to completion and monitors retention time drift).
-
Derivatization : Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (catalyst/solvent).
-
Incubation : Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.
-
Acquisition : Inject 1 µL (split ratio 10:1) into a GC-MS equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Use a temperature ramp from 80°C to 280°C at 10°C/min.
-
Blank Validation : Always run a pyridine/MSTFA blank immediately prior to the sample to rule out siloxane column bleed artifacts.
Protocol B: High-Resolution NMR Acquisition
Causality : 1D
-
Dissolution : Dissolve 5 mg of the sample in 600 µL of CDCl
. -
Reference Addition : Ensure the CDCl
contains 0.03% v/v Tetramethylsilane (TMS). (Self-Validation: The TMS peak must be rigidly calibrated to 0.00 ppm to prevent systematic misassignment of chemical shifts). -
1D Acquisition : Acquire a
H NMR spectrum (minimum 16 scans, 298 K) and a C NMR spectrum (minimum 512 scans) on a 400 MHz or higher instrument. -
2D Acquisition : Acquire a 2D
H- C HMBC spectrum to map the quaternary ketone carbon connectivity.
Mechanistic Data Interpretation (The "Why")
GC-EI-MS Fragmentation Causality
When subjected to 70 eV electron ionization, the TMS esters (MW 230 Da) undergo predictable
-
5-methyl-6-oxoheptanoic acid : This isomer features a terminal methyl ketone. Alpha cleavage results in the loss of an acetyl radical (43 Da), yielding a prominent [M - 43]
fragment at m/z 187 . Alternatively, charge retention on the acetyl group yields a strong m/z 43 peak. -
6-methyl-5-oxoheptanoic acid : This isomer features an isopropyl ketone[2]. Alpha cleavage results in the loss of an isobutyryl radical (71 Da), yielding a prominent [M - 71]
fragment at m/z 159 , or an isobutyryl cation at m/z 71 .
NMR Chemical Shift Causality
The multiplicity (splitting pattern) in the
-
5-methyl-6-oxoheptanoic acid : The terminal methyl (C7) is isolated from other protons by the C6 carbonyl. Therefore, it appears as a sharp 3H singlet at ~2.1 ppm[1].
-
6-methyl-5-oxoheptanoic acid : The terminal methyls (C7 and the C6-methyl) form an isopropyl group. Because they are adjacent to the C6 methine proton, they couple to it, appearing as a 6H doublet at ~1.1 ppm.
Quantitative Data Presentation
The following tables summarize the expected diagnostic data used to objectively distinguish these two isomers.
Table 1: Comparative Diagnostic NMR Chemical Shifts (in CDCl
| Structural Feature | 5-methyl-6-oxoheptanoic acid | 6-methyl-5-oxoheptanoic acid |
| Terminal Methyl(s) | ~2.1 ppm (Singlet, 3H) | ~1.1 ppm (Doublet, 6H) |
| Internal Methyl | ~1.1 ppm (Doublet, 3H) | N/A (Part of isopropyl group) |
| Ketone Carbon | ~212 ppm (Methyl ketone) | ~214 ppm (Alkyl ketone) |
| HMBC Correlations | Singlet methyl | Doublet methyls |
Table 2: Key GC-MS (EI) Diagnostic Fragments (TMS Esters)
| Ion Type | 5-methyl-6-oxoheptanoic acid (m/z) | 6-methyl-5-oxoheptanoic acid (m/z) | Mechanistic Origin |
| Molecular Ion [M] | 230 | 230 | Intact TMS ester |
| [M - CH | 215 | 215 | Loss of TMS methyl |
| 187 | 159 | Loss of Acetyl (43) vs. Isobutyryl (71) | |
| 43 | 71 | Acetyl cation vs. Isobutyryl cation |
Analytical Workflow Visualization
The following diagram illustrates the orthogonal analytical pathways required to confidently assign the regiochemistry of these isomers.
Orthogonal analytical workflow for distinguishing methyl-oxoheptanoic acid isomers.
References
Sources
Technical Reference: Analysis of Silylated 3-Methyl-6-Oxoheptanoic Acid Derivatives
Executive Summary
This guide provides a technical comparison and reference framework for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-methyl-6-oxoheptanoic acid (CAS: 67135-96-0), a key metabolite associated with the degradation of acyclic monoterpenes (e.g., Citral, Geranial, Neral).
Due to the presence of both a carboxylic acid and a keto group, this analyte presents specific challenges regarding thermal instability and keto-enol tautomerism. This guide evaluates the performance of Oximation-Silylation (MEOX-TMS) against direct silylation and methylation, establishing the former as the analytical gold standard for quantitative reproducibility.
Biological Context & Significance
3-methyl-6-oxoheptanoic acid is primarily identified as a urinary metabolite in mammals following the ingestion of Citral (3,7-dimethyl-2,6-octadienal), a major component of Lemongrass oil (Cymbopogon citratus).
-
Metabolic Pathway: Citral undergoes oxidation at the aldehyde group and hydration/oxidation at the alkene backbone. The C-8 methyl oxidation and subsequent chain shortening lead to the formation of 3-methyl-6-oxoheptanoic acid.
-
Clinical Relevance: While primarily a dietary marker, its precise quantification is necessary in metabolomic profiling to distinguish dietary terpene intake from endogenous keto-acidosis markers.
Metabolic Pathway Diagram
Figure 1: Simplified metabolic trajectory of Citral degrading into 3-methyl-6-oxoheptanoic acid.[1]
Methodology Comparison: Derivatization Strategies
The choice of derivatization reagent dictates the stability, volatility, and fragmentation pattern of the analyte.
| Feature | Method A: MEOX-TMS (Recommended) | Method B: Direct Silylation (TMS) | Method C: Methylation |
| Reagents | Methoxyamine HCl + MSTFA/BSTFA | BSTFA or MSTFA (with 1% TMCS) | Diazomethane or BF3/MeOH |
| Reaction Target | Keto group (Oxime) + Carboxyl (Ester) | Carboxyl (Ester) + Keto (Enol Ether) | Carboxyl (Methyl Ester) |
| Stability | High. Locks ketone as oxime, preventing enolization. | Low to Moderate. Keto-enol tautomerism causes multiple peaks. | High. Stable ester, but free ketone remains polar. |
| Chromatography | Single sharp peak. | Often split peaks (keto vs. enol forms). | Good, but ketone polarity may cause tailing. |
| Moisture Sensitivity | Moderate. | High. | Low (for acid-catalyzed methods). |
Why MEOX-TMS is the Gold Standard
Direct silylation of keto-acids often results in incomplete derivatization of the ketone group or the formation of unstable enol-silyl ethers, leading to split peaks and non-reproducible quantification. The two-step MEOX-TMS protocol first stabilizes the ketone as a methoxime (MEOX), followed by silylation of the carboxylic acid. This ensures a single, stable peak for the analyte.
Reference Data: MEOX-TMS Derivative
Compound Name: 3-methyl-6-methoxyimino-heptanoic acid, trimethylsilyl ester Formula: C₁₂H₂₅NO₃Si Molecular Weight: ~259.42 Da
Predicted Mass Spectrum (EI, 70 eV)
While library spectra for this specific isomer are rare, the fragmentation follows predictable rules for MEOX-TMS derivatives of keto-fatty acids.
| Ion (m/z) | Origin / Fragment Structure | Interpretation |
| 259 | [M]⁺ | Molecular Ion (often weak). |
| 244 | [M - 15]⁺ | Loss of Methyl (from TMS group). Diagnostic for TMS derivatives. |
| 228 | [M - 31]⁺ | Loss of Methoxy (-OCH₃) from the oxime group. |
| 117 | [COOTMS]⁺ | Alpha-cleavage adjacent to the carboxyl group. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation . Base peak or very prominent in all TMS derivatives. |
| 69 | [C₅H₉]⁺ | Hydrocarbon backbone fragment. |
Retention Index (RI)
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).
-
Linear RI: Approximately 1350 - 1450 .
-
Note: RI shifts significantly depending on whether the syn or anti isomer of the methoxime predominates, though these often co-elute or are integrated together.
Experimental Protocol: Two-Step Derivatization (MEOX-TMS)
This protocol is designed for urinary organic acid profiling.
Reagents
-
Methoxyamine Hydrochloride (MEOX): 20 mg/mL in Pyridine.
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (with 1% TMCS catalyst).[2]
-
Internal Standard: Tropic acid or 3,4-dimethoxybenzoic acid.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for optimal stability.
Step-by-Step Procedure
-
Extraction: Acidify 1 mL of urine to pH 1-2 with HCl. Extract twice with ethyl acetate. Combine organic layers.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. Critical: Any residual water will destroy the silylation reagent.
-
Oximation (Step 1): Add 50 µL of 20 mg/mL Methoxyamine HCl in Pyridine to the dry residue. Cap and incubate at 60°C for 60 minutes .
-
Silylation (Step 2): Add 100 µL of MSTFA (containing 1% TMCS). Cap and incubate at 60°C for 30 minutes .
-
Analysis: Inject 1 µL into GC-MS (Split 1:10 or Splitless depending on concentration).
References
-
Dady, J. M., et al. (1980). Metabolism of Citral in the Rat. Food and Cosmetics Toxicology.
-
Kuhara, T. (2005). Diagnosis of Inborn Errors of Metabolism Using GC-MS. Journal of Chromatography B.
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. Heptanoic acid, 6-oxo- Data. National Institute of Standards and Technology.
Sources
- 1. 3-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. DK167188B1 - SUBSTITUTED HETEROBICYCLOOCTANES, PESTICIDE PREPARATIONS CONTAINING SUCH COMPOUNDS, NON-THERAPEUTIC PROCEDURES TO COMBAT ARTHROPODS OR WARM OR ATTEMPTABLE HARMFUL OR ALARMABLE ALARM. - Google Patents [patents.google.com]
- 5. arxiv.org [arxiv.org]
Safety Operating Guide
3-Methyl-6-Oxoheptanoic Acid: Proper Disposal & Handling Protocol
[1]
Executive Summary & Chemical Profile
This guide provides a validated protocol for the disposal of 3-methyl-6-oxoheptanoic acid , a keto-acid intermediate often used in organic synthesis and drug development. Unlike common solvents, this compound presents a dual hazard profile—corrosivity due to the carboxylic acid moiety and potential combustibility .[1]
Improper disposal (e.g., drain pouring or mixing with incompatible waste streams) poses severe risks, including plumbing corrosion, exothermic evolution of gases, and regulatory non-compliance under RCRA standards.
Chemical Identity Table
| Property | Specification |
| Chemical Name | 3-Methyl-6-oxoheptanoic acid |
| CAS Number | 67135-96-0 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous liquid or low-melting solid (approx. MP < 40°C) |
| Acidity (pKa) | ~4.5–5.0 (Carboxylic acid group) |
| Solubility | Soluble in alcohols, chlorinated solvents; sparingly soluble in water. |
Hazard Assessment & Segregation Strategy
Before initiating disposal, you must classify the material based on its current state. This compound is NOT a P-listed or U-listed acute hazardous waste under US EPA regulations, meaning its disposal is dictated by its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
Critical Hazards
-
Corrosivity (RCRA Code D002): As a concentrated organic acid, it can cause severe skin burns and eye damage. Aqueous solutions with pH ≤ 2 are strictly regulated as corrosive waste.
-
Combustibility: While likely having a flash point > 60°C (140°F), it contributes to fire load.[1]
-
Incompatibility:
-
Violent Reaction Risk: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide).
-
Gas Evolution: Mixing with cyanides or sulfides can release toxic gases.
-
Segregation Logic
-
Primary Stream: Organic Acid Waste.
-
Secondary Stream (if mixed): Mixed Organic Solvents (if dissolved in acetone/methanol).
-
Prohibited: Do not place in "General Organic Waste" if that stream contains basic materials or oxidizers.
Disposal Workflow (Decision Tree)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 3-methyl-6-oxoheptanoic acid waste streams.
Detailed Disposal Protocols
Protocol A: Pure Chemical Disposal (Liquid/Oil)
Applicability: Expired stock, leftover pure reagents.
-
Container Selection: Use a chemically compatible container. Glass (amber) or HDPE (High-Density Polyethylene) are preferred. Avoid metal containers due to acid corrosion.
-
Transfer: Wear butyl rubber or neoprene gloves. Pour the substance slowly into the container.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "3-Methyl-6-oxoheptanoic acid (100%)"
-
Hazard Checkboxes: [x] Corrosive [x] Toxic
-
-
Storage: Place the container in secondary containment (e.g., a polyethylene tray) inside the "Organic Acids" cabinet until pickup.
Protocol B: Mixture with Solvents (HPLC Waste/Mother Liquors)
Applicability: Reaction mixtures or purification fractions.[2]
-
pH Check: If the solution is highly acidic (pH < 2), consider neutralizing small volumes (<100 mL) with dilute Sodium Bicarbonate (NaHCO₃) only if your facility's license permits elementary neutralization.
-
Warning: Neutralization is exothermic and generates CO₂ gas. Perform in a fume hood.
-
-
Bulking: If not neutralizing, pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).
-
Documentation: You must list "3-methyl-6-oxoheptanoic acid" as a trace contaminant on the carboy log sheet. Even at low concentrations, acids can degrade plastic seals over time.
Protocol C: Solid Waste (Contaminated Debris)
Applicability: Gloves, paper towels, weigh boats.
-
Collection: Place all solid debris into a clear, 6-mil polyethylene bag .
-
Sealing: Double-bag the waste to prevent odor leakage and exposure.
-
Labeling: Tag as "Solid Hazardous Waste - Contaminated with Organic Acid".
Emergency Response Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. The lipophilic nature of the keto-acid may require thorough scrubbing. Seek medical attention if blistering occurs. |
| Eye Contact | Flush eyes for 15 minutes using an eyewash station. Hold eyelids open. This is a critical emergency; the acid can cause corneal opacity. |
| Spill (< 100 mL) | 1. Evacuate the immediate area. 2. Wear PPE (Goggles, Lab Coat, Nitrile/Neoprene Gloves). 3. Cover spill with Sodium Bicarbonate or a commercial acid neutralizer. 4. Wait for bubbling to cease. 5. Sweep up solids into a waste bag (Protocol C). |
Regulatory Compliance (US Focus)
-
RCRA Classification: This material is likely a Characteristic Hazardous Waste (D002 - Corrosivity) if the pH is ≤ 2. Even if pH > 2, it should be managed as hazardous chemical waste due to its toxicity and potential to cause injury.
-
Drain Disposal: STRICTLY PROHIBITED. Do not pour into sinks. The compound contributes to Chemical Oxygen Demand (COD) and can damage municipal water treatment microorganisms.
-
Empty Containers: Containers that held this chemical are considered "RCRA Empty" only if all wastes have been removed that can be removed. Triple rinse the container with a solvent capable of dissolving the residue (e.g., ethanol), and dispose of the rinsate as hazardous waste (Protocol B).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22743509, 3-Methyl-6-oxoheptanoic acid. Retrieved March 2, 2026, from [Link]
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 2, 2026, from [Link]
Comprehensive Safety and Operational Guide for Handling 3-Methyl-6-oxoheptanoic Acid
Executive Summary
Handling specialized organic acids requires more than standard laboratory precautions; it demands a mechanistic understanding of the chemical's behavior to build a fail-safe operational environment. This guide provides researchers and drug development professionals with an authoritative, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-methyl-6-oxoheptanoic acid.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting protective equipment, operators must understand the fundamental properties and toxicological mechanisms of the target compound.
-
Chemical Identity: 3-Methyl-6-oxoheptanoic acid (CAS: 67135-96-0).
-
Molecular Formula: C8H14O3 | Molecular Weight: 158.19 g/mol [1].
-
Mechanistic Hazards:
-
H315 & H319 (Skin & Eye Irritation): As a keto-acid, this compound contains a carboxylic acid functional group that readily donates protons (H+). Upon contact with epidermal or ocular tissue, this acidity disrupts the lipid bilayer of cell membranes and denatures surface proteins, leading to localized inflammation.
-
H335 (Respiratory Irritation): Vapor or aerosolized particulates can interact with the mucosal lining of the respiratory tract, triggering a respiratory irritation response.
-
H302 (Harmful if Swallowed): Ingestion leads to systemic toxicity and mucosal burns along the gastrointestinal tract.
-
Personal Protective Equipment (PPE) Matrix & Justification
To counter the specific hazards of 3-methyl-6-oxoheptanoic acid, PPE must be selected based on chemical compatibility data rather than general lab defaults.
| Protection Category | Required Specification | Mechanistic Justification |
| Hand (Skin) | Nitrile gloves (min 0.12 mm for splash; 0.38 mm for extended contact). | Nitrile provides superior permeation resistance against aliphatic carboxylic acids compared to latex, preventing dermal absorption ()[2]. |
| Eye | Tight-fitting chemical safety goggles (ANSI Z87.1/EN 166). | Shields the ocular mucosa from aerosolized droplets or accidental splashes, preventing acid-induced corneal damage. |
| Body | 100% cotton or flame-resistant lab coat, fully buttoned. | Synthetic fabrics can melt into the skin upon chemical reaction; cotton provides a breathable, sacrificial barrier. |
| Respiratory | Chemical Fume Hood (80-120 fpm face velocity). | Captures and exhausts volatile acidic vapors away from the operator's breathing zone, mitigating H335 risks ()[3]. |
Operational Protocols: A Self-Validating System
Safety protocols are only effective if they can be validated in real-time by the operator. Follow this step-by-step methodology for handling the compound.
Phase 1: Pre-Operational Verification
-
Verify Fume Hood Flow: Ensure the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm)[3]. Self-Validation: Do not rely solely on the digital monitor; use a tissue paper flutter test at the sash opening to visually validate inward airflow before uncapping the chemical.
-
Inspect PPE Integrity: Perform a visual and tactile inspection of your nitrile gloves. Self-Validation: Inflate the gloves slightly by trapping air and rolling the cuff to check for micro-punctures before donning.
Phase 2: Active Handling (Weighing & Transfer)
-
Environmental Control: Conduct all open-container handling within the certified fume hood, keeping the sash at or below the designated safe operating height (typically 18 inches)[3].
-
Static Mitigation: Use anti-static weigh boats and dedicated stainless steel or PTFE-coated spatulas. This prevents the electrostatic dispersion of acidic particulates, which could otherwise adhere to the exterior of the weigh boat or the operator's gloves.
-
Transfer Protocol: Transfer the chemical slowly to minimize aerosol generation. Seal the primary container immediately after the required mass is obtained to prevent continuous vapor release.
Phase 3: Post-Handling Decontamination
-
Surface Neutralization: Wipe down the balance, spatulas, and hood surface with a mildly alkaline neutralizing solution (e.g., 5% sodium bicarbonate), followed by a wipe with 70% ethanol or deionized water. Causality: This chemically neutralizes residual acid into a harmless salt rather than merely diluting it across the surface.
-
Doffing PPE: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.
Process Visualization
Workflow for handling 3-methyl-6-oxoheptanoic acid, from setup to disposal and spill response.
Spill Response & Disposal Plan
Immediate Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash if the spill is contained within it.
-
Neutralize: Carefully apply a weak base, such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), to the spill perimeter and work inward. Wait for the effervescence (CO₂ gas evolution) to cease, indicating complete acid neutralization.
-
Absorb: Apply an inert absorbent material (e.g., vermiculite or dry sand) over the neutralized liquid.
-
Collect: Use a plastic scoop (avoid reactive metals) to collect the absorbed material into a compatible, sealable hazardous waste container.
Waste Disposal Plan:
-
Segregation: Never mix 3-methyl-6-oxoheptanoic acid waste with strong oxidizing agents or strong bases, as violent exothermic reactions may occur.
-
Aqueous Waste: Aqueous solutions containing this acid must be collected in dedicated, clearly labeled "Hazardous Aqueous Waste - Acidic" containers. Do not pour down the sink unless explicitly neutralized to a pH of 6-8 and authorized by local environmental regulations ()[4].
-
Solid/Organic Waste: Contaminated PPE, weigh boats, and absorbent materials must be placed in a solid hazardous waste bin designated for chemical incineration[4].
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Institutes of Health (NIH) URL:[Link]
-
Hazardous Waste Management Facilities and Units Source: United States Environmental Protection Agency (EPA) URL:[Link]
-
Chemical Resistance Guide (7th Edition) Source: Ansell / Columbia University Environmental Health & Safety URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
